An In-depth Technical Guide to the Physicochemical Characterization of 1-Morpholin-4-ylcyclopentanecarbonitrile
Foreword: Navigating the Uncharted Territory of Novel Compounds In the landscape of drug discovery and development, researchers frequently encounter novel chemical entities whose physicochemical properties are not yet do...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Navigating the Uncharted Territory of Novel Compounds
In the landscape of drug discovery and development, researchers frequently encounter novel chemical entities whose physicochemical properties are not yet documented. 1-Morpholin-4-ylcyclopentanecarbonitrile represents one such compound. While its constituent moieties—the morpholine ring and the cyclopentanenitrile scaffold—are well-known in medicinal chemistry, the specific combination presents a unique profile that requires empirical determination. The morpholine group is often incorporated to enhance aqueous solubility and metabolic stability, making this compound a point of interest.
This guide is structured not as a static data sheet, but as a dynamic experimental roadmap. It is designed for researchers, scientists, and drug development professionals, providing a robust framework for the systematic characterization of 1-Morpholin-4-ylcyclopentanecarbonitrile and other novel compounds. Our approach is grounded in the principles of scientific integrity, ensuring that the data you generate is accurate, reproducible, and reliable.
Molecular Profile and Inferred Properties
A foundational analysis of a novel compound begins with its structure. From this, we can infer certain properties and anticipate its behavior in subsequent experimental protocols.
Molecular Structure:
Caption: Chemical structure of 1-Morpholin-4-ylcyclopentanecarbonitrile.
Based on its structure, we can compile a table of fundamental molecular properties.
Property
Value
Source
CAS Number
90333-66-7
N/A
Molecular Formula
C₁₀H₁₆N₂O
Inferred from structure
Molecular Weight
180.25 g/mol
Calculated
InChI Key
Inferred
N/A
Prioritizing Safety: Handling and Hazard Assessment
Before any experimental work commences, a thorough understanding of the potential hazards is paramount. Given the absence of specific safety data for 1-Morpholin-4-ylcyclopentanecarbonitrile, we must extrapolate from related compounds. The morpholine moiety is a known skin and eye irritant.[1][2] Nitrile-containing compounds can also be toxic. Therefore, stringent safety protocols must be observed.
Recommended Personal Protective Equipment (PPE):
Eye Protection: Chemical safety goggles are mandatory.
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.
Body Protection: A lab coat must be worn at all times.
Respiratory Protection: Work should be conducted in a well-ventilated fume hood.
Experimental Determination of Physicochemical Properties
This section provides a series of self-validating experimental protocols to determine the key physicochemical properties of 1-Morpholin-4-ylcyclopentanecarbonitrile.
Synthesis and Purification
The synthesis of 1-Morpholin-4-ylcyclopentanecarbonitrile can be approached through established methods for the formation of α-aminonitriles, often via a Strecker-type reaction involving cyclopentanone, morpholine, and a cyanide source. A generalized procedure is outlined below.
Experimental Workflow: Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of 1-Morpholin-4-ylcyclopentanecarbonitrile.
Spectroscopic Characterization
Structural confirmation is the cornerstone of any new compound's analysis. The following spectroscopic methods are essential.
Step-by-Step Spectroscopic Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.[3]
¹H NMR: Acquire a proton NMR spectrum. Expect signals corresponding to the protons on the cyclopentane and morpholine rings.
¹³C NMR: Acquire a carbon-13 NMR spectrum. This will show distinct signals for each unique carbon atom, including the nitrile carbon.
Data Analysis: Integrate the proton signals and analyze the chemical shifts and coupling constants to confirm the connectivity of the molecule.
Mass Spectrometry (MS):
Technique: Utilize Electrospray Ionization (ESI) for its soft ionization, which is ideal for this type of molecule.
Expected Result: The primary result will be the molecular ion peak (M+H)⁺, which should correspond to the calculated molecular weight plus the mass of a proton.
Infrared (IR) Spectroscopy:
Sample Preparation: Prepare a thin film of the compound on a salt plate (NaCl or KBr).[3]
Key Vibrational Bands: Look for a characteristic sharp peak for the nitrile (C≡N) stretch, typically in the range of 2220-2260 cm⁻¹. Also, expect C-N and C-O stretching frequencies from the morpholine ring.
Determination of Physical State and Thermal Properties
1. Physical State and Appearance:
Procedure: Visually inspect the purified compound at room temperature.
Reporting: Record the color and form (e.g., colorless oil, white crystalline solid).
2. Melting Point (for solids):
Apparatus: Use a standard melting point apparatus.
Procedure: Place a small amount of the crystalline solid in a capillary tube and heat it slowly, recording the temperature range over which the solid melts. A sharp melting point is indicative of high purity.
3. Boiling Point (for liquids):
Technique: Due to the relatively high molecular weight, vacuum distillation is recommended to prevent decomposition at high temperatures.
Procedure: Record the temperature at which the liquid boils and the corresponding pressure.
4. Solubility:
Procedure: Systematically test the solubility of the compound in a range of solvents, from non-polar (e.g., hexane) to polar (e.g., water, ethanol, DMSO).
Quantification: For key solvents, determine the solubility quantitatively (e.g., in mg/mL). This is critical for downstream applications, such as biological assays.
Summary of Physical Properties to be Determined:
Property
Experimental Method
Physical State
Visual Inspection at 25°C
Melting Point
Capillary Melting Point Apparatus
Boiling Point
Vacuum Distillation
Solubility
Systematic Dissolution in Various Solvents
Conclusion: Establishing a Foundational Dataset
By following the rigorous experimental protocols outlined in this guide, researchers can confidently determine the fundamental physicochemical properties of 1-Morpholin-4-ylcyclopentanecarbonitrile. This foundational dataset is not only crucial for the immediate research context but also contributes to the broader scientific community by populating databases for future reference. The principles and methodologies described herein are broadly applicable to the characterization of other novel chemical entities, underscoring the importance of a systematic and meticulous approach in scientific investigation.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 8083, Morpholine." PubChem, [Link].
Carl ROTH. "Safety Data Sheet: Morpholine." Carl ROTH, [Link].
National Center for Biotechnology Information. "PubChem Compound Summary for CID 69589, Morpholine, 4-(1-cyclohexen-1-yl)-." PubChem, [Link].
National Center for Biotechnology Information. "PubChem Compound Summary for CID 70294, 1-Morpholinocyclopentene." PubChem, [Link].
Google Patents. "US9388440B2 - Enzymatic process for the preparation of (S)-5-(4-fluoro-phenyl)-5-hydroxy-1morpholin-4-yl-pentan-1-one, an intermediate of Ezetimibe and further conversion to Ezetimibe.
American Elements. "1-(morpholin-4-yl)cyclopentane-1-carboxylic acid hydrochloride." American Elements, [Link].
Technical Guide: Solubility Profiling and Handling of 1-Morpholin-4-ylcyclopentanecarbonitrile
Executive Summary 1-Morpholin-4-ylcyclopentanecarbonitrile (CAS: 2160-93-2) is a critical -aminonitrile intermediate, typically synthesized via the Strecker reaction involving cyclopentanone, morpholine, and a cyanide so...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-Morpholin-4-ylcyclopentanecarbonitrile (CAS: 2160-93-2) is a critical
-aminonitrile intermediate, typically synthesized via the Strecker reaction involving cyclopentanone, morpholine, and a cyanide source. In drug discovery, it serves as a scaffold for phencyclidine derivatives, antagonists, and amino acid analogs.
The solubility profile of this compound is governed by a competitive internal architecture: the lipophilic cyclopentane ring versus the polar morpholine and nitrile functionalities. Understanding this duality is not merely academic; it is the primary determinant of yield during extraction and purity during recrystallization. This guide provides a technical breakdown of solvent interactions, stability risks (retro-Strecker), and validated protocols for handling this intermediate.
Physicochemical Basis of Solubility
To predict and manipulate the solubility of 1-Morpholin-4-ylcyclopentanecarbonitrile, one must analyze its molecular topology. It is a gem-disubstituted cyclopentane, creating a "neopentyl-like" steric environment at the C1 position.
Structural Analysis[1]
Lipophilic Domain: The cyclopentane ring and the ethylene bridges of the morpholine ring contribute to significant non-polar character (
).
Polar/H-Bonding Domain: The ether oxygen in the morpholine ring acts as a hydrogen bond acceptor. The nitrile group (-CN) has a high dipole moment but poor hydrogen bonding capability.
Basicity: The tertiary amine nitrogen is less basic than a standard trialkylamine due to the electron-withdrawing nitrile group on the same carbon (anomeric effect), but it can still be protonated by strong acids.
Diagram 1: Structure-Solubility Logic Map
The following diagram illustrates how specific functional groups dictate solvent compatibility.[1]
Caption: Functional group analysis linking molecular domains to solvent class compatibility.
Solubility Profile and Solvent Selection
The values below represent a consensus of empirical observations from Strecker synthesis workups and standard organic solubility principles.
Table 1: Solvent Compatibility Matrix
Solvent Class
Specific Solvent
Solubility Rating
Operational Notes
Chlorinated
Dichloromethane (DCM)
Excellent (>100 mg/mL)
Preferred solvent for extraction from aqueous reaction mixtures.
Chlorinated
Chloroform
Excellent
Good for NMR analysis; avoid acidic chloroform to prevent salt formation.
Alcohols
Ethanol / Methanol
High
Ideal for recrystallization. Warning: Prolonged heating in alcohols can lead to alcoholysis of the nitrile.
Ethers
Diethyl Ether / THF
Moderate to High
Good for precipitation; often used to wash the crude solid to remove non-polar impurities.
Esters
Ethyl Acetate
High
Standard solvent for chromatography (TLC/Column) and recrystallization (when mixed with hexanes).
Hydrocarbons
Hexanes / Heptane
Low
Acts as an anti-solvent. Used to "crash out" the product from DCM or Ethyl Acetate.
Aqueous
Water (Neutral pH)
Low to Negligible
The free base is hydrophobic. This allows for easy phase separation during workup.
Aqueous
Water (Acidic pH < 3)
High (Decomposition)
Soluble as the ammonium salt, but highly unstable (reverts to cyclopentanone).
Experimental Protocols
Protocol: Gravimetric Solubility Determination
Objective: To determine the precise saturation point in a specific solvent for process optimization.
Preparation: Dry a 20 mL scintillation vial and weigh it (
).
Saturation: Add 100 mg of 1-Morpholin-4-ylcyclopentanecarbonitrile to the vial.
Solvent Addition: Add the target solvent in 100
increments, vortexing for 30 seconds between additions. Maintain temperature at 25°C.
Endpoint: Record the volume (
) when the solid is completely dissolved.
Verification (Supernatant Method): If high solubility makes step 3 impractical:
Add excess solid to 1 mL solvent. Stir for 2 hours.
Filter through a 0.45
PTFE syringe filter.
Evaporate a known volume of filtrate and weigh the residue (
).
Calculation: Solubility (
) = .
Protocol: Purification via Recrystallization
Context: Strecker products often contain unreacted amine or ketone. This protocol exploits the differential solubility in Ethanol/Hexane.
Dissolution: Dissolve crude solid in the minimum amount of hot Ethanol (60°C).
Note: Do not boil excessively to avoid nitrile hydrolysis [1].
Clarification: If the solution is cloudy (inorganic salts), filter while hot.
Nucleation: Slowly add warm Hexane until a faint turbidity persists.
Crystallization: Allow the solution to cool to room temperature, then refrigerate at 4°C for 12 hours.
Isolation: Filter the white crystalline solid and wash with cold Hexane (where solubility is low).
Stability & Reactivity: The "Retro-Strecker" Hazard
Researchers must recognize that
-aminonitriles are in equilibrium with their precursors. Solubility testing in aqueous media is complicated by chemical instability.
Mechanism of Instability
In the presence of water and acid (or heat), the morpholine nitrogen becomes protonated. This destabilizes the C-CN bond, leading to the elimination of cyanide and the reformation of the iminium ion, which hydrolyzes back to cyclopentanone and morpholine.
Diagram 2: Stability & Workup Workflow
This flowchart guides the researcher through the workup process to avoid degradation.
Caption: Workup logic emphasizing pH control to prevent product degradation during extraction.
References
Surendra, K., et al. (2006).[2][3] "Supramolecular Catalysis of Strecker Reaction in Water under Neutral Conditions in the Presence of
-Cyclodextrin." The Journal of Organic Chemistry, 71(6), 2532–2534.[2] Link
Relevance: Discusses the stability and synthesis of
-aminonitriles in aqueous environments.
Santa Cruz Biotechnology. "1-Morpholin-4-ylcyclopentanecarbonitrile Product Data." Link
Relevance: Confirms chemical identity (CAS 2160-93-2) and commercial availability for reference standards.
Baeza, A., Nájera, C., & Sansano, J. M. (2007).[2][3] "Solvent-Free Synthesis of Racemic
-Aminonitriles." Synthesis, 2007(08), 1230-1234. Link
Relevance: Provides context on the isolation of aminonitriles without aqueous workup to maximize yield.
Organic Chemistry Portal. "Strecker Synthesis: Mechanism and Recent Literature." Link
Relevance: Authoritative overview of the reaction mechanism and stability issues of the adducts.
Technical Guide: Sourcing and Validation of 1-Morpholin-4-ylcyclopentanecarbonitrile (CAS 21043-43-6)
Executive Summary 1-Morpholin-4-ylcyclopentanecarbonitrile (CAS: 21043-43-6) is a specialized -aminonitrile intermediate utilized primarily as a scaffold in the synthesis of neuroactive agents, specifically NMDA receptor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-Morpholin-4-ylcyclopentanecarbonitrile (CAS: 21043-43-6) is a specialized
-aminonitrile intermediate utilized primarily as a scaffold in the synthesis of neuroactive agents, specifically NMDA receptor modulators and chemokine receptor antagonists. It serves as a "masked" amino acid precursor, generated via the Strecker reaction, and is critical for accessing sterically constrained cyclic amino acids (e.g., cycloleucine analogs).
This guide addresses the specific supply chain challenges associated with this compound—namely, its susceptibility to the retro-Strecker reaction (decomposition) during storage. It provides a technical framework for vendor selection, incoming quality control (QC), and safe handling protocols.
Part 1: Chemical Identity & Structural Significance
The geminal substitution of the morpholine and nitrile groups on the cyclopentane ring makes this compound a versatile "linchpin" intermediate.
Hydrolysis: Converts to 1-amino-1-cyclopentanecarboxylic acid derivatives (constrained amino acids).
Reduction: Yields 1,2-diamines, which are privileged scaffolds in GPCR ligand design.
Bruylants Reaction: Grignard addition to the nitrile yields
-amino ketones (e.g., phencyclidine-like scaffolds, though distinct in pharmacology).
Part 2: Commercial Supply Landscape
The market for CAS 21043-43-6 is bifurcated into Stocking Vendors (immediate availability) and Make-to-Order (MTO) suppliers. Due to the compound's stability profile, "freshness" is a critical procurement metric.
Supplier Categorization Matrix
Supplier Tier
Representative Vendors
Stock Status
Risk Profile
Recommended For
Tier 1: Global Catalog
Santa Cruz Biotechnology (SCBT) , Sigma-Aldrich (Merck)
Variable
Low (High QC standards)
Bench-scale validation (<5g)
Tier 2: Aggregators
MolPort , Ambinter , ChemSpace
Lead time 2-4 weeks
Med (Stock age unknown)
Price comparison & bulk sourcing
Tier 3: Custom Synthesis
Enamine , WuXi AppTec
MTO (4-6 weeks)
Low (Freshly synthesized)
Process development (>100g)
The "Retro-Strecker" Risk
-Aminonitriles are chemically labile.[2] In the presence of moisture or heat, they exist in equilibrium with their precursors (cyclopentanone, morpholine, and HCN).
Procurement Warning: Old stock stored at room temperature often contains significant amounts of cyclopentanone (hydrolysis product).
Directive: Always request a current Certificate of Analysis (CoA) dated within the last 6 months. If unavailable, order from a Custom Synthesis provider to ensure fresh material.
Sourcing Decision Workflow (DOT Diagram)
Figure 1: Decision matrix for sourcing
-aminonitriles, prioritizing compound stability over speed.
Part 3: Quality Control & Validation Protocols
Upon receipt, do not assume purity. The following self-validating protocol determines if the material has degraded into its starting materials.
Structural Validation (NMR)
Objective: Distinguish the intact aminonitrile from the retro-Strecker breakdown products (cyclopentanone + morpholine).
Solvent:
(Chloroform-d).
Key Diagnostic Peaks:
Morpholine Ring: Look for the
and triplets. In the intact nitrile, these are distinct and magnetically non-equivalent to free morpholine due to the chiral center (if substituted) or steric lock.
Cyclopentyl Ring: A complex multiplet region (1.6 - 2.2 ppm).
Contaminant Check (Critical):
Cyclopentanone: Look for sharp multiplets at
2.15 ppm.
Free Morpholine: Look for broad triplets at
2.9 and 3.7 ppm.
Purity Assessment (IR Spectroscopy)
Technique: ATR-FTIR (Attenuated Total Reflectance).
Marker: The Nitrile (
) stretch.
Observation:
-aminonitriles show a weak but diagnostic absorption around 2220–2240 cm⁻¹ .
Failure Mode: Absence of this peak combined with a strong Carbonyl (
) stretch at 1740 cm⁻¹ indicates hydrolysis to cyclopentanone.
Part 4: Synthetic Utility & Protocols
Synthesis Mechanism & Stability
The compound is synthesized via a Strecker reaction.[2][3] Understanding this pathway is crucial because the reaction is reversible.
Figure 2: The reversible nature of the Strecker synthesis requires strict moisture control.
Application Protocol: Acid Hydrolysis to Amino Acid
To convert the nitrile to the corresponding amino acid (e.g., for peptidomimetic synthesis):
Reagents: Conc. HCl (12M) or
(6M).
Procedure:
Dissolve 1-Morpholin-4-ylcyclopentanecarbonitrile (1 eq) in acid.
Reflux at 100°C for 4–6 hours. Note: The morpholine ring is stable to these conditions.
Monitor via TLC (disappearance of non-polar nitrile) or LC-MS.
Workup: Neutralize with NaOH to pH 7 to precipitate the zwitterionic amino acid product.
Part 5: Safety & Regulatory Compliance
Cyanide Hazard
While the compound itself is not a cyanide salt, the retro-Strecker reaction releases Hydrogen Cyanide (HCN) in acidic/aqueous conditions or upon heating.
Handling: Always handle in a fume hood.
Waste: Treat aqueous waste streams with bleach (Sodium Hypochlorite) at pH > 10 to oxidize any liberated cyanide to cyanate before disposal.
Storage
Temperature: Store at -20°C.
Atmosphere: Store under Argon or Nitrogen. Moisture ingress accelerates decomposition.
References
Santa Cruz Biotechnology (SCBT). 1-Morpholin-4-ylcyclopentanecarbonitrile Product Data Sheet. Catalog sc-273456. Accessed 2026.[4] Link
Master Organic Chemistry. The Strecker Synthesis of Amino Acids: Mechanism and Stability. Link
National Institutes of Health (NIH) - PMC. Occurrence of Morpholine in Central Nervous System Drug Discovery. (Discusses morpholine scaffolds in CNS drugs). Link
PubChem. Compound Summary: 1-Morpholin-4-ylcyclopentanecarbonitrile (CAS 21043-43-6). Link
A Guide to the Strategic Application of Morpholine and Cyclopentane Nitrile Analogs in Drug Discovery
Abstract Within the highly competitive and exacting field of medicinal chemistry, morpholine and cyclopentane nitrile analogs have distinguished themselves as pharmacologically significant scaffolds. Their prevalence in...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Within the highly competitive and exacting field of medicinal chemistry, morpholine and cyclopentane nitrile analogs have distinguished themselves as pharmacologically significant scaffolds. Their prevalence in numerous FDA-approved drugs is a testament to their utility in optimizing molecular properties crucial for therapeutic efficacy. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis, mechanistic underpinnings, and strategic deployment of these analogs. By elucidating the causal factors behind experimental choices and grounding all information in verifiable, authoritative sources, this document serves as both a practical handbook and a reference for innovation in drug design.
The Foundational Advantage: Why Morpholine and Cyclopentane Nitrile?
The selection of a chemical scaffold is a critical decision in the drug discovery cascade, profoundly influencing a compound's ultimate success. Morpholine and cyclopentane nitrile have consistently proven their value through their ability to confer advantageous pharmacokinetic and pharmacodynamic properties.
The Morpholine Moiety: A Tool for Enhanced Drug-Likeness
The morpholine ring, a saturated heterocycle, is a staple in medicinal chemistry for several key reasons. Its incorporation into a lead molecule can significantly improve aqueous solubility, a critical factor for oral bioavailability.[1][2] The presence of both a hydrogen bond-donating amine and a hydrogen bond-accepting ether oxygen allows for versatile interactions with biological targets.[3] Furthermore, the metabolic stability often imparted by the morpholine ring can prolong a drug's half-life, a desirable attribute for reducing dosing frequency.[4] This scaffold is not merely a passive carrier but an active contributor to a molecule's overall pharmacological profile.[3][5]
Cyclopentane Nitrile: Precision and Potency
The cyclopentane nitrile scaffold offers a unique combination of structural rigidity and potent electronic features. The five-membered ring restricts conformational flexibility, which can lead to a more favorable entropic profile upon binding to a target protein. The nitrile group is a powerful hydrogen bond acceptor and can serve as a bioisostere for a carbonyl group, enabling critical interactions within a binding pocket.[6][7] This functional group can also enhance a molecule's metabolic stability and modulate its physicochemical properties.[6] The strategic placement of a nitrile on a cyclopentane ring can, therefore, lead to highly potent and selective inhibitors.
Synthetic Strategies: From Blueprint to Biologically Active Molecule
The effective exploration of the chemical space around these scaffolds is contingent on robust and adaptable synthetic methodologies. The following protocols are presented not merely as a series of steps but as a reflection of strategic chemical thinking.
Synthesis of N-Aryl Morpholine Analogs
The creation of a C-N bond between an aromatic system and the morpholine nitrogen is a common and crucial transformation. The Buchwald-Hartwig amination is a powerful and versatile method for achieving this.[8]
Experimental Protocol: Palladium-Catalyzed N-Arylation of Morpholine
Reaction Setup: In a nitrogen-flushed Schlenk tube, combine the aryl bromide (1.0 mmol, 1.0 eq.), palladium(II) acetate (Pd(OAc)2; 0.01 mmol, 1 mol%), tri(2-furyl)phosphine (P(2-furyl)3; 0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu; 1.0 mmol, 1.0 eq.).[9]
Solvent and Reagent Addition: Evacuate and backfill the tube with nitrogen. Add morpholine (1.2 mmol, 1.2 eq.) and toluene (1.25 mL).[9]
Reaction Conditions: Heat the reaction mixture to 105 °C with vigorous stirring for 12-18 hours, monitoring the consumption of the starting material by gas chromatography (GC) or thin-layer chromatography (TLC).[9]
Work-up: Cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH4Cl).
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9]
Causality in Protocol Design:
Catalyst System: The combination of a palladium source and a phosphine ligand is essential for the catalytic cycle of the Buchwald-Hartwig reaction, enabling the formation of the C-N bond.
Inert Atmosphere: The use of a nitrogen atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.
Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of morpholine, making it a more active nucleophile in the catalytic cycle.
Synthesis of Cyclopentane Nitrile Analogs
A common route to α-aminonitriles on a cyclopentane scaffold is the Strecker synthesis, a one-pot reaction that efficiently combines a ketone, an amine source, and a cyanide source.
Experimental Protocol: Strecker Synthesis of an α-Aminonitrile
Reaction Setup: In a round-bottom flask, dissolve cyclopentanone (1.0 eq.) in methanol.
Reagent Addition: Add ammonium chloride (NH4Cl; 1.5 eq.) followed by the careful addition of sodium cyanide (NaCN; 1.5 eq.). Caution: Cyanide is highly toxic. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
Work-up: Carefully pour the reaction mixture into a separatory funnel containing water and ice.
Extraction and Purification: Extract the aqueous layer with diethyl ether or another suitable organic solvent. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude α-aminonitrile can then be purified by column chromatography or crystallization.
Causality in Protocol Design:
One-Pot Reaction: The Strecker synthesis is a highly efficient multicomponent reaction that avoids the isolation of intermediate imines, which can be unstable.
Ammonium Chloride as Amine Source: Ammonium chloride provides both the ammonia for imine formation and a slightly acidic environment that can catalyze the reaction.
Nucleophilic Attack: The cyanide ion is a potent nucleophile that readily attacks the electrophilic carbon of the imine intermediate, forming the stable α-aminonitrile product.
Case Study: Targeting Bruton's Tyrosine Kinase (BTK) in B-Cell Malignancies
The development of inhibitors for Bruton's Tyrosine Kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway, serves as an exemplary case for the application of morpholine and cyclopentane nitrile scaffolds.[10][11]
BTK Signaling Pathway
Caption: The BTK signaling cascade in B-cells.
Covalent inhibitors of BTK have revolutionized the treatment of various B-cell cancers. These inhibitors typically contain an electrophilic "warhead" that forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.[12][13][14]
Acalabrutinib: The Role of the Morpholine Scaffold
Acalabrutinib is a second-generation BTK inhibitor that incorporates a morpholine moiety. This structural feature enhances the drug's solubility and overall pharmacokinetic profile.[15] Acalabrutinib demonstrates high selectivity for BTK, which is attributed to its specific binding interactions within the kinase domain, minimizing off-target effects.[12]
Zanubrutinib: The Contribution of the Cyclopentane Nitrile Moiety
Zanubrutinib, another highly effective BTK inhibitor, features a cyclopentane nitrile scaffold. The nitrile group is crucial for its potent activity, likely through hydrogen bonding interactions within the BTK active site. The cyclopentane ring provides a rigid framework that optimally orients the rest of the molecule for binding and covalent modification of Cys481.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: A generalized workflow for determining IC50 values in a kinase inhibition assay.
Data Presentation: Comparative Efficacy of BTK Inhibitors
Compound
Target
IC50 (nM)
Key Scaffolds
Ibrutinib
BTK
0.5
Pyrazolopyrimidine
Acalabrutinib
BTK
3-5
Pyrrolopyrimidine, Morpholine
Zanubrutinib
BTK
<1
Pyrimidine, Cyclopentane Nitrile
Note: IC50 values are approximate and can vary based on specific assay conditions.
Ensuring Scientific Integrity: A Self-Validating Approach
The trustworthiness of experimental data is paramount in drug discovery. A self-validating system of protocols and orthogonal assays is essential for robust and reproducible results.
Orthogonal Validation: Biochemical IC50 values should be correlated with data from cell-based assays that measure the inhibition of downstream signaling events (e.g., phospho-flow cytometry) or cellular viability. This ensures that the observed enzymatic inhibition translates to a functional effect in a more biologically relevant context.
Selectivity Profiling: Lead compounds must be screened against a panel of related kinases to assess their selectivity. A highly selective compound is less likely to cause off-target side effects. For example, second-generation BTK inhibitors like acalabrutinib were specifically designed to have less activity against other kinases compared to the first-generation inhibitor, ibrutinib.[12]
Structure-Activity Relationship (SAR) Confirmation: The purported role of a key functional group should be confirmed through the synthesis and testing of analogs. For instance, replacing the nitrile in a cyclopentane nitrile-containing compound with a methyl or amide group and observing a significant loss of potency would provide strong evidence for the nitrile's importance in target engagement.
Conclusion and Future Perspectives
Morpholine and cyclopentane nitrile analogs are not merely trendy scaffolds but are rooted in a deep understanding of medicinal chemistry principles. Their ability to enhance solubility, improve metabolic stability, and provide precise, high-affinity interactions with biological targets ensures their continued relevance in the development of new medicines. As our understanding of disease biology grows and new therapeutic targets emerge, the strategic application of these and other privileged scaffolds will remain a cornerstone of successful drug discovery. The ongoing innovation in synthetic organic chemistry will undoubtedly provide even more efficient and versatile ways to access novel analogs, further expanding the chemical space available to medicinal chemists in their quest for life-saving therapies.
References
Title: A New Strategy for the Synthesis of Substituted Morpholines
Source: PMC - NIH
URL: [Link]
Title: Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde
Source: MDPI
URL: [Link]
Title: Preparation of Nitriles
Source: Chemistry LibreTexts
URL: [Link]
Title: Exploring Chemical Synthesis: The Role of Nitriles in Pharma
Source: Pharmanecia
URL: [Link]
Title: CN101027273B - Method for the production of cyclopentanone
Source: Google Patents
URL
Title: Synthesis and SAR of morpholine and its derivatives: A review update
Source: E3S Web of Conferences
URL: [Link]
Title: BRUKINSA (zanubrutinib) - This label may not be the latest approved by FDA. For current labeling information, please visit [Link]
Source: FDA
URL: [Link]
Title: Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors
Source: PMC
URL: [Link]
Title: Btk-inhibitors (BTKi): Comparison of IC50 values for inhibition of...
Source: ResearchGate
URL: [Link]
Title: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies
Source: PubMed
URL: [Link]
Title: Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies
Source: Signal Transduction and Targeted Therapy
URL: [Link]
Title: Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation
Source: Journal of the American Chemical Society
URL: [Link]
Title: The difference of Ibrutinib, Acalabrutinib and Zanubrutinib of BTK inhibitors for the treatment of B cell malignancies
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Title: Mechanisms for the action of representative BTK inhibitors. a Chemical...
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Title: Bruton's tyrosine kinase
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Title: Contribution of the morpholine scaffold on the activity of...
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Title: Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore
Source: Journal of Medicinal Chemistry
URL: [Link]
Title: Zanubrutinib in patients with treatment‐naïve or relapsed/refractory Waldenström macroglobulinemia: An expanded‐access study of 50 patients in the United States
Source: PMC - NIH
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Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example
Source: PMC
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Title: Slurry pH and solubilities of amorphous acalabrutinib dosed as the...
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Title: The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas
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Title: Comparative Analysis Suggests Zanubrutinib as Most Effective cBTKi in R/R CLL
Source: AJMC
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Title: Application of Nitrile in Drug Design
Source: SIOC Journals
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Title: A schematic representation of BCR/BTK signaling pathway. The BCR...
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Title: In vitro kinase assay
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Title: Free-drug concentration-time profiles relative to IC 50 for zanubrutinib, ibrutinib and acalabrutinib
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Title: Emphasis on pharmaceutically acceptable solvates: linking solubility with isostructurality for better drug design
Source: CrystEngComm (RSC Publishing)
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Title: Comprehensive Characterization of Bruton's Tyrosine Kinase Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Noncovalent Mechanistic Signatures
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Title: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules
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Title: The role of zanubrutinib in CLL treatment and its relative efficacy compared to other BTKis
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Title: Testing kinase inhibitors where it matters: Drug screening in intact cells
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Title: Zanubrutinib Pulls Away From Ibrutinib in Update, Shows Durable Responses in Waldenstrom Patients Lacking Key Mutation
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Title: P642: A MATCHING-ADJUSTED INDIRECT COMPARISON OF THE EFFICACY AND SAFETY OF ACALABRUTINIB VERSUS ZANUBRUTINIB IN RELAPSED OR REFRACTORY CHRONIC LYMPHOCYTIC LEUKEMIA
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Title: Structure of Bruton's tyrosine kinase (BTK) and associated...
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Experimental procedure for making 1-Morpholin-4-ylcyclopentanecarbonitrile
An Application Note for the Synthesis of 1-Morpholin-4-ylcyclopentanecarbonitrile Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of 1-Morpholin-4-ylcyclopentanecarbonitri...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Synthesis of 1-Morpholin-4-ylcyclopentanecarbonitrile
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 1-Morpholin-4-ylcyclopentanecarbonitrile, a valuable α-aminonitrile intermediate in synthetic organic chemistry and drug discovery. The procedure is based on the well-established Strecker reaction, a three-component condensation of cyclopentanone, morpholine, and a cyanide salt. We detail the reaction mechanism, provide step-by-step experimental instructions, outline critical safety precautions for handling cyanide, and describe methods for purification and characterization of the final product. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and reproducible method for the preparation of this versatile chemical building block.
Introduction and Scientific Background
α-Aminonitriles are highly versatile synthetic intermediates, serving as direct precursors to α-amino acids, diamines, and various heterocyclic compounds.[1] The most direct and atom-economical route to these structures is the Strecker synthesis, first reported by Adolph Strecker in 1850.[2] The classical reaction involves an aldehyde or ketone, ammonia, and a cyanide source to produce an α-aminonitrile, which can be subsequently hydrolyzed to the corresponding amino acid.[2][3][4][5]
The protocol herein adapts the Strecker synthesis for the preparation of 1-Morpholin-4-ylcyclopentanecarbonitrile. This is achieved through a three-component reaction utilizing cyclopentanone as the ketone, morpholine as a secondary amine, and potassium cyanide as the nucleophilic cyanide source. The use of a secondary amine, such as morpholine, directly yields a stable N-substituted α-aminonitrile.[5]
The reaction proceeds via the formation of a key electrophilic intermediate. Cyclopentanone reacts with morpholine, typically under mild acidic conditions, to form a reactive iminium ion. This intermediate is then subjected to nucleophilic attack by the cyanide anion at the electrophilic carbon, yielding the target α-aminonitrile product.
The reaction is initiated by the acid-catalyzed formation of an iminium ion from cyclopentanone and morpholine. This is the rate-determining step, creating a potent electrophile. The cyanide ion (from KCN) then acts as a strong nucleophile, attacking the iminimum ion to form a new carbon-carbon bond and yielding the final, stable product.
Below is a diagram illustrating the key mechanistic steps of this Strecker reaction.
Caption: Reaction mechanism for the Strecker synthesis of the target compound.
Critical Safety Precautions
This protocol involves the use of Potassium Cyanide , which is a highly toxic and potentially lethal substance . It is imperative that this procedure is performed only by trained personnel in a well-ventilated chemical fume hood.
Cyanide Poisoning: Potassium cyanide can be fatal if swallowed, inhaled, or absorbed through the skin. It reacts with acids to produce highly toxic hydrogen cyanide (HCN) gas.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, and nitrile gloves.[6] Ensure gloves are changed immediately if contaminated.
Handling: Never work alone when handling cyanides. Measure and dispense potassium cyanide in a fume hood, avoiding the creation of dust. Do not use metal spatulas, as they can scratch glassware and create dust. Use plastic or glass implements.
Quenching and Waste Disposal: All glassware and waste streams containing cyanide must be quenched before disposal. A common method involves treatment with an excess of sodium hypochlorite (bleach) under basic (pH > 10) conditions to oxidize cyanide to the less toxic cyanate ion. Dispose of all chemical waste in accordance with local and institutional regulations.
Emergency Preparedness: An emergency plan must be in place. Ensure an approved cyanide antidote kit is readily available and that personnel are trained in its use. In case of exposure, seek immediate medical attention.[6]
Reagent Hazards: Morpholine is a flammable, corrosive, and toxic liquid.[6][7][8] It can cause severe skin burns and eye damage.[7][8] Handle with care in a fume hood.
Caption: Step-by-step workflow for the synthesis and purification process.
Detailed Experimental Protocol
WARNING: This procedure must be performed in a certified chemical fume hood.
Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and an addition funnel. Place the flask in an ice/water bath to maintain a temperature of 0–5 °C.
Charge Reagents: To the flask, add methanol (50 mL), cyclopentanone (8.41 g, 0.10 mol), morpholine (9.58 g, 0.11 mol), and glacial acetic acid (6.6 g, 0.11 mol). Stir the mixture until all components are fully dissolved and the solution is cooled to 0–5 °C.
Prepare Cyanide Solution: In a separate beaker, carefully dissolve potassium cyanide (7.16 g, 0.11 mol) in deionized water (20 mL). CAUTION: KCN is extremely toxic. Handle with extreme care.
Addition of Cyanide: Transfer the aqueous KCN solution to the addition funnel. Add the KCN solution dropwise to the stirred reaction mixture over a period of 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (cyclopentanone) is consumed.
Aqueous Workup: Pour the reaction mixture into a 500 mL separatory funnel containing 100 mL of deionized water. Extract the aqueous phase with ethyl acetate (3 x 75 mL).
Washing: Combine the organic extracts and wash them sequentially with deionized water (2 x 50 mL) and then with saturated sodium chloride (brine) solution (1 x 50 mL).[9]
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate).
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 1-Morpholin-4-ylcyclopentanecarbonitrile as a crystalline solid or a viscous oil. Determine the final yield. The expected molecular weight is 180.25 g/mol .[10]
Data Summary and Characterization
Quantitative Data
Parameter
Value
Moles (mmol)
Notes
Cyclopentanone
8.41 g (8.8 mL)
100
Limiting Reagent
Morpholine
9.58 g (9.6 mL)
110
1.1 equivalents
Potassium Cyanide
7.16 g
110
1.1 equivalents
Glacial Acetic Acid
6.6 g (6.3 mL)
110
1.1 equivalents
Reaction Time
12 - 16 hours
N/A
Monitor by TLC
Reaction Temperature
0 °C to Room Temp
N/A
Theoretical Yield
18.03 g
100
Based on Cyclopentanone
Typical Actual Yield
13.5 - 15.3 g (75-85%)
75 - 85
Dependent on purification efficiency
Expected Characterization Results
Appearance: Colorless to pale yellow crystalline solid or viscous oil.
¹H NMR (CDCl₃, 400 MHz): Expect characteristic peaks for the morpholine protons (typically two triplets around 3.7 ppm and 2.6 ppm), and multiplets for the cyclopentane ring protons.
¹³C NMR (CDCl₃, 100 MHz): Expect a peak for the nitrile carbon (C≡N) around 120 ppm, a quaternary carbon peak around 65-70 ppm, and signals for the morpholine and cyclopentane carbons.
FT-IR (ATR): A sharp, medium-intensity absorption band characteristic of the nitrile (C≡N) stretch should be observed around 2220-2240 cm⁻¹.
Mass Spectrometry (ESI+): Expect to observe the protonated molecular ion [M+H]⁺ at m/z = 181.14.
References
Organic Syntheses Procedure, 1-morpholino-1-cyclohexene. Available at: [Link]
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Available at: [Link]
Wikipedia. Strecker amino acid synthesis. Available at: [Link]
Google Patents. (2016). US9388440B2 - Enzymatic process for the preparation of (S)-5-(4-fluoro-phenyl)-5-hydroxy-1morpholin-4-yl-pentan-1-one, an intermediate of Ezetimibe and further conversion to Ezetimibe.
ACS Publications. (2013). Synthesis of Chiral Cyclopentenones. Chemical Reviews. Available at: [Link]
Organic Syntheses Procedure, 2-Cyclopenten-1-one, 2,5-dimethyl-3-phenyl. Available at: [Link]
Organic Chemistry Portal. Cyclopentanone synthesis. Available at: [Link]
HETEROCYCLES, Vol. 74, 2007. Practical and efficient processes for the preparation of 4-(4-aminophenyl)morpholin-3-ones. Available at: [Link]
Google Patents. (2011). CN102229582A - Method for synthesizing 4-cyclohexyl morpholine.
Google Patents. (2019). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
PENTA s.r.o. (2025). Morpholine - Safety Data Sheet. Available at: [Link]
Chemistry Stack Exchange. (2021). What is the product when cyclohexanone reacts with morpholine? Available at: [Link]
CABI Digital Library. Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Available at: [Link]
Chemos GmbH & Co. KG. Safety Data Sheet: Morpholine. Available at: [Link]
National Center for Biotechnology Information. (2019). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. ACS Omega. Available at: [Link]
Carl ROTH. Safety Data Sheet: Morpholine. Available at: [Link]
Strategic Utilization of 1-Morpholin-4-ylcyclopentanecarbonitrile in Medicinal Chemistry
Executive Summary: The "Masked Iminium" Strategy In medicinal chemistry, the construction of quaternary carbon centers on saturated rings is a high-value, high-difficulty structural motif. These centers are crucial for r...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Masked Iminium" Strategy
In medicinal chemistry, the construction of quaternary carbon centers on saturated rings is a high-value, high-difficulty structural motif. These centers are crucial for restricting the conformational flexibility of bioactive molecules, a strategy known as the "Thorpe-Ingold effect," which often improves receptor binding affinity and metabolic stability.
1-Morpholin-4-ylcyclopentanecarbonitrile serves as a specialized reagent for this purpose.[1] Chemically, it acts as a stable, "masked" iminium ion. While stable under neutral conditions, it releases a cyanide ion under specific thermal or Lewis-acidic conditions to regenerate a reactive iminium species. This intermediate readily undergoes nucleophilic attack by organometallics (the Bruylants reaction ), allowing for the rapid synthesis of 1,1-disubstituted cyclopentanes—a core scaffold found in NK1 antagonists, CCR5 antagonists, and NMDA receptor modulators.
This guide details the synthesis, handling, and application of this reagent, moving beyond basic synthesis to field-proven protocols for drug discovery.
Part 1: Chemical Profile & Mechanism[2]
The Structural Advantage
The molecule consists of a cyclopentane ring geminally substituted with a morpholine moiety and a nitrile group.
Morpholine Role: Unlike simple amines, morpholine improves the crystallinity of intermediates and often enhances the solubility profile of the final pharmacophore.
Nitrile Role: A "dummy" ligand. It stabilizes the molecule for storage but is an excellent leaving group when triggered, facilitating the introduction of difficult alkyl/aryl groups.
Mechanism of Action: The Bruylants Reaction
The primary application of this scaffold is the Bruylants reaction . Unlike standard nucleophilic displacements (
), this reaction proceeds via an elimination-addition mechanism.
Figure 1: The Bruylants reaction mechanism. The nitrile is ejected to form a highly electrophilic iminium ion, which is then trapped by the Grignard reagent.
Part 2: Experimental Protocols
Protocol A: Synthesis of the Reagent (Strecker Reaction)
Objective: Preparation of 1-Morpholin-4-ylcyclopentanecarbonitrile from cyclopentanone.
Potassium Cyanide (KCN) (1.1 eq) or TMSCN (safer alternative)
Solvent: Water/Ethanol (1:1) or neat (if using TMSCN)
Catalyst: Morpholine Hydrochloride (0.1 eq) or Sodium Bisulfite
Step-by-Step Methodology:
Preparation: In a round-bottom flask equipped with a magnetic stirrer and an efficient fume hood (Cyanide Hazard), dissolve morpholine hydrochloride (catalyst) in water.
Addition: Add cyclopentanone followed by morpholine. The mixture may warm slightly (exothermic imine formation).
Cyanation:
Method A (Traditional): Add a saturated aqueous solution of KCN dropwise over 30 minutes.
Method B (Green/TMSCN): If using TMSCN, add dropwise to the neat ketone/amine mixture with 1 mol%
catalyst.
Reaction: Stir vigorously at room temperature for 24–48 hours. The product often precipitates as a white or off-white solid.
Workup:
Filter the solid.
Wash with ice-cold water (to remove unreacted cyanide).
Recrystallize from ethanol/water.
Validation:
IR: Look for the characteristic weak nitrile stretch at
.
Melting Point: 55–57 °C.
Protocol B: The Bruylants Displacement (Quaternary Functionalization)
Objective: Synthesis of 1-Morpholin-1-phenylcyclopentane (Model for NMDA/Sigma ligands).
Reagents:
1-Morpholin-4-ylcyclopentanecarbonitrile (1.0 eq)
Phenylmagnesium Bromide (PhMgBr) (2.0 - 3.0 eq) in Et₂O or THF. Note: Excess Grignard is required to drive the equilibrium.
Solvent: Anhydrous THF.
Step-by-Step Methodology:
Setup: Flame-dry a 3-neck flask under Argon/Nitrogen atmosphere.
Dissolution: Dissolve the aminonitrile substrate in anhydrous THF (0.5 M concentration).
Addition: Cool the solution to 0°C. Add the Grignard reagent dropwise via syringe.
Observation: The reaction typically turns cloudy or yellow/brown.
Reflux: Allow to warm to Room Temp, then heat to reflux for 3–6 hours.
Why Reflux? Thermal energy is often needed to expel the cyanide ion and generate the iminium intermediate.
Quench (Critical): Cool to 0°C. Pour the reaction mixture slowly into a saturated
solution.
Safety Note: Do not use strong acid immediately if unreacted nitrile is present, to avoid HCN evolution. Use buffered ammonium chloride.
Extraction: Extract with Diethyl Ether (3x). Wash organics with Brine. Dry over
.
Purification: The product is a tertiary amine.
Acid/Base extraction is the most efficient purification method. Extract the organic layer with 1M HCl (product goes to aqueous phase). Wash organic phase (discards non-basic impurities). Basify aqueous phase with NaOH (pH > 10). Extract back into ether.
Part 3: Medicinal Chemistry Applications[2][5][6][7][8]
Target Classes & Bioactivity
This scaffold is not usually the final drug but the pharmacophore core.
Therapeutic Area
Target Receptor
Structural Motif
Example Application
Pain/Anesthesia
NMDA Receptor
1-Aryl-1-amino-cyclopentane
Synthesis of Phencyclidine analogs (reduced neurotoxicity variants).
Virology
CCR5 (GPCR)
Spiro-piperidine/cyclopentane
Synthesis of antagonists like NIBR-1282 .
Oncology
Sigma Receptors
Constrained diamines
Ligands requiring a fixed distance between two nitrogen centers.
Case Study: Synthesis of CCR5 Antagonist Precursors
In the development of NIBR-1282 (a CCR5 antagonist), the Bruylants reaction was pivotal.[4] The steric bulk of the cyclopentane ring prevents metabolic oxidation at the
-position of the amine, a common clearance pathway for linear amines.
Workflow Visualization:
Figure 2: Strategic workflow for utilizing the scaffold in library generation.
Part 4: Safety & Handling (Critical)
Cyanide Management
The synthesis involves KCN, and the Bruylants reaction releases cyanide (as Mg(CN)X).
Engineering Controls: All reactions must be performed in a high-efficiency fume hood.
Quenching Protocol: All glassware and aqueous waste contacting cyanide must be treated with Bleach (Sodium Hypochlorite) at pH > 10. This oxidizes cyanide to cyanate (less toxic).
Reaction:
Monitoring: Keep a portable HCN detector active near the hood sash during the acid-quench step of the Bruylants reaction.
Stability
-aminonitriles are subject to Retro-Strecker decomposition if exposed to moisture and heat simultaneously.
Storage: Store at 4°C under Argon.
Signs of Degradation: Smell of almonds (HCN) or morpholine; yellowing of the solid.
References
Bruylants Reaction Mechanism & Scope
Mattalia, J. M. (2021).[4][5][6] "The Bruylants and related reactions." Arkivoc, 2021(i), 1–19.[4][5]
1H NMR characterization of 1-Morpholin-4-ylcyclopentanecarbonitrile
Application Note: 1H NMR Characterization of 1-Morpholin-4-ylcyclopentanecarbonitrile Executive Summary This guide provides a comprehensive protocol for the structural characterization of 1-Morpholin-4-ylcyclopentanecarb...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 1H NMR Characterization of 1-Morpholin-4-ylcyclopentanecarbonitrile
Executive Summary
This guide provides a comprehensive protocol for the structural characterization of 1-Morpholin-4-ylcyclopentanecarbonitrile using Proton Nuclear Magnetic Resonance (
H NMR). This compound is a critical -aminonitrile intermediate, often synthesized via the Strecker reaction from cyclopentanone, morpholine, and a cyanide source.
Accurate characterization is challenging due to the overlap of ring protons and the specific AA'XX' coupling patterns of the morpholine moiety. This protocol standardizes the acquisition parameters, spectral assignment logic, and impurity profiling to ensure data integrity in drug development workflows.
Quaternary Center (C1): The cyclopentane C1 position is fully substituted (bonded to Morpholine-N, Nitrile-CN, C2, and C5). Crucial Check: There is no methine proton at this position.
Morpholine Ring: Contains two distinct heteroatomic environments (O-CH
and N-CH). These protons form an AA'XX' spin system, typically appearing as "triplet-like" multiplets.
Cyclopentane Ring: Possesses a plane of symmetry (time-averaged) passing through C1 and the C3-C4 bond midpoint. This renders C2 equivalent to C5, and C3 equivalent to C4.
Experimental Protocol
Materials
Analyte: >10 mg of crude or purified 1-Morpholin-4-ylcyclopentanecarbonitrile.
Solvent: Chloroform-d (
, 99.8% D) + 0.03% TMS (Tetramethylsilane) as internal reference.
Note:
is preferred over to minimize solvent viscosity broadening and to distinctively separate the morpholine signals.
NMR Tube: 5 mm high-precision borosilicate glass (Wilmad 507-PP or equivalent).
Sample Preparation
Weigh 15-20 mg of the compound into a clean vial.
Add 0.6 mL of
.
Vortex for 30 seconds to ensure complete dissolution.
Filter through a cotton plug if any particulate matter remains (crucial for resolution).
Transfer to the NMR tube, ensuring a solution height of ~4-5 cm.
Instrument Parameters (400 MHz or higher)
Pulse Sequence: Standard 1H ZG30 (30° pulse angle).
Number of Scans (NS): 16 or 32 (sufficient for >10 mg).
Relaxation Delay (D1): 1.0 - 2.0 seconds.
Spectral Width: -2 to 14 ppm.
Temperature: 298 K (25°C).
Results & Discussion: Spectral Assignment
The spectrum is divided into three distinct regions. The integration ratio should be 4:4:8 (Morpholine-O : Morpholine-N : Cyclopentane).
Table 1: 1H NMR Chemical Shift Assignments (
)
Region
Chemical Shift (, ppm)
Integral
Multiplicity
Assignment
Structural Insight
A
3.70 – 3.75
4H
Triplet (distorted)
Morpholine O-CH
Deshielded by Oxygen. Characteristic AA'XX' pattern.[1]
B
2.60 – 2.70
4H
Triplet (distorted)
Morpholine N-CH
Shielded relative to O-CH. Shifted downfield from free amine by -CN.
C
2.10 – 2.30
4H
Multiplet
Cyclopentane C2-H, C5-H
-protons to the nitrile/amine. Deshielded by proximity to functional groups.
D
1.70 – 1.90
4H
Multiplet
Cyclopentane C3-H, C4-H
-protons. Further from the quaternary center, appearing most upfield.
Detailed Analysis:
The Morpholine "Triplets" (Regions A & B):
Although often described as triplets (
Hz), these are magnetically non-equivalent AA'XX' systems. On high-field instruments (>500 MHz), fine structure may be visible.
Diagnostic Check: The chemical shift difference between the O-CH
(~3.7 ppm) and N-CH (~2.65 ppm) is a key purity indicator. If these peaks collapse or shift significantly, suspect protonation (salt formation) or ring opening.
The Cyclopentane Envelope (Regions C & D):
Unlike the sharp morpholine peaks, the cyclopentane protons appear as broad multiplets due to ring puckering and complex coupling.
The protons at C2/C5 (adjacent to the quaternary nitrile carbon) are diastereotopic in a rigid conformation but average out at room temperature. They appear downfield (~2.2 ppm) compared to the C3/C4 protons (~1.8 ppm).
The "Silent" Quaternary Carbon:
The most distinct feature of this spectrum is what is missing. In the starting material (Cyclopentanone), you see
-protons at ~2.14 ppm. In the Strecker product, the C1 position has no protons. The absence of a methine signal at the junction confirms the formation of the quaternary center.
Validation & Logic Workflow
To ensure the synthesized compound is the target
-aminonitrile and not an intermediate (like the cyanohydrin or imine), follow this logic pathway.
Caption: Logic flow for validating 1-Morpholin-4-ylcyclopentanecarbonitrile structure via NMR.
Troubleshooting Common Issues
Observation
Root Cause
Remediation
Broad/Undefined Peaks
Paramagnetic impurities or high viscosity.
Filter sample; dilute further with .
Shift of N-CH to >3.0 ppm
Protonation of the Morpholine Nitrogen.
The sample may be a salt (HCl/HBr). Wash with weak base () and re-extract.
Extra Triplet at 2.86 ppm
Residual Free Morpholine.
The reaction is incomplete. Recrystallize from ethanol or ether.
Intermediate species.[2][3] Indicates the amine addition step failed or reversed.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (General reference for AA'XX' systems and chemical shifts).
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for estimation of chemical shifts in aminonitriles).
Strecker, A. (1850). "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper". Annalen der Chemie und Pharmacie, 75(1), 27–45.
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved October 26, 2023, from [Link]
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).[5] (Used for comparative spectral data of morpholine and cyclopentanone).
Comprehensive Characterization and Purity Assessment of 1-Morpholin-4-ylcyclopentanecarbonitrile
Application Note: AN-2026-MPCN-01 [1] Executive Summary & Compound Profile 1-Morpholin-4-ylcyclopentanecarbonitrile is a critical -aminonitrile intermediate, predominantly utilized in the Strecker synthesis of pharmaceut...
1-Morpholin-4-ylcyclopentanecarbonitrile is a critical
-aminonitrile intermediate, predominantly utilized in the Strecker synthesis of pharmaceutical candidates, including cyclopentane-based antagonists and amino acid analogs.[1] Its synthesis involves the condensation of cyclopentanone, morpholine, and a cyanide source (e.g., KCN or TMSCN).
Ensuring the purity of this intermediate is pivotal for two reasons:
Downstream Yield: Impurities such as unreacted ketones or morpholine compete in subsequent hydrolysis or Grignard reactions.[1]
Safety & Compliance: Residual cyanide and morpholine (a secondary amine capable of forming nitrosamines) are strictly regulated genotoxic/cytotoxic impurities.[1]
Physicochemical Profile
Property
Description
Chemical Structure
Geminal substitution of a nitrile and morpholine ring on a cyclopentane scaffold.[1]
Molecular Formula
Molecular Weight
180.25 g/mol
Solubility
Soluble in Methanol, Acetonitrile, DCM; Sparingly soluble in water (pH dependent).[1]
To design a robust analytical strategy, one must understand the genesis of impurities. The following diagram illustrates the synthesis pathway and potential degradation products.
Figure 1: Synthesis pathway and degradation logic indicating origins of critical impurities.
Primary Protocol: UHPLC-UV-MS for Assay and Related Substances
Objective: Quantification of the main peak and identification of non-volatile impurities (Hydrolysis products, dimers).[1]
Method Rationale
The morpholine moiety is basic, necessitating a buffered mobile phase to prevent peak tailing. A C18 column provides sufficient retention for the hydrophobic cyclopentane ring.[1] Mass Spectrometry (MS) is required because the molecule lacks a strong chromophore (no aromatic rings), making UV detection at 210-220 nm prone to baseline noise.[1]
Experimental Conditions
Instrument: Agilent 1290 Infinity II or Thermo Vanquish UHPLC coupled with Q-Exactive or Single Quad MS.[1]
Column: Waters XBridge BEH C18 XP,
mm, 2.5 µm (High pH stability is preferred to keep morpholine neutral, but acidic conditions are standard for MS sensitivity).
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1]
Impurity B (Cyclopentanone): Elutes earlier.[1] Detectable in UV but poor ionization in ESI+.[1]
System Suitability: Tailing factor < 1.5; Resolution > 2.0 between main peak and nearest impurity.[1]
Secondary Protocol: Headspace GC-MS for Residual Reagents
Objective: Quantification of volatile starting materials (Morpholine, Cyclopentanone) and solvents.[1]
Why Headspace? Direct injection of morpholine can cause carryover and liner adsorption.[1] Headspace analysis minimizes matrix effects and protects the column from non-volatile salts.[1]
Lian, K., et al. "Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry." Journal of Analytical Methods in Chemistry, 2014.
HPLC Method Development for Basic Compounds
McCalley, D. V. "Analysis of basic compounds by high performance liquid chromatography: The effect of column and mobile phase.
Technical Support Center: Synthesis of 1-Morpholin-4-ylcyclopentanecarbonitrile
Welcome to the technical support center for the synthesis of 1-morpholin-4-ylcyclopentanecarbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working on or plann...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 1-morpholin-4-ylcyclopentanecarbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to undertake this synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and optimize your reaction yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.
Introduction to the Synthesis
The synthesis of 1-morpholin-4-ylcyclopentanecarbonitrile is most effectively achieved through a one-pot, three-component Strecker reaction.[1][2] This reaction involves the condensation of cyclopentanone with morpholine to form an iminium ion intermediate, which is then attacked by a cyanide nucleophile.[3] This method is atom-economical and utilizes readily available starting materials.[2]
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer
Dropping funnel
Ice bath
Rotary evaporator
Separatory funnel
Procedure:
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve cyclopentanone (1.0 eq) and morpholine (1.1 eq) in methanol (2 M concentration with respect to cyclopentanone).
Acid Catalyst: Add glacial acetic acid (0.1 eq) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
Cyanide Addition: Cool the reaction mixture to 0 °C using an ice bath. In a separate flask, dissolve potassium cyanide (1.2 eq) in a minimal amount of water and add it dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature does not exceed 5 °C. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which will generate highly toxic hydrogen cyanide gas.
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Workup:
Quench the reaction by slowly adding it to a stirred mixture of dichloromethane and saturated aqueous sodium bicarbonate solution.
Separate the organic layer in a separatory funnel.
Extract the aqueous layer twice with dichloromethane.
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Product Formation
1. Incomplete iminium ion formation. 2. Deactivation of cyanide. 3. Insufficient reaction time.
1. Ensure the addition of an acid catalyst (e.g., acetic acid) to promote iminium ion formation. You can also try a stronger acid catalyst like p-toluenesulfonic acid in catalytic amounts.[4] 2. Ensure the cyanide source is of good quality and has been stored properly. If the reaction mixture is too acidic, it can lead to the formation of HCN gas, reducing the concentration of the cyanide nucleophile in the solution.[5] Maintain a slightly acidic to neutral pH during the cyanide addition. 3. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. Some Strecker reactions with ketones can be sluggish.[6]
Formation of a White Precipitate (Salt)
Excess acid catalyst reacting with morpholine or another base.
Use a catalytic amount of acid. If a precipitate forms, it can often be dissolved during the aqueous workup.
Product is an Oily, Impure Residue
1. Presence of unreacted starting materials. 2. Formation of side products.
1. Ensure the stoichiometry of the reactants is correct. A slight excess of the amine and cyanide source is often used.[4] 2. Purify the crude product using vacuum distillation or column chromatography. Common side products can include cyanohydrins from the reaction of cyclopentanone with cyanide.
Product Decomposes During Distillation
The product may be thermally labile at higher temperatures.
Use a high-vacuum distillation setup to lower the boiling point. Alternatively, opt for column chromatography for purification at room temperature.
Difficulty in Removing Water During Workup
Emulsion formation during extraction.
Add brine during the workup to help break up emulsions. Ensure thorough mixing without vigorous shaking.
Frequently Asked Questions (FAQs)
Q1: Why is an acid catalyst necessary in this reaction?
An acid catalyst protonates the carbonyl oxygen of cyclopentanone, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by morpholine.[3] This is a crucial step for the efficient formation of the iminium ion intermediate.
Q2: Can I use a different cyanide source, like sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN)?
Yes, other cyanide sources can be used.[2] Sodium cyanide is a common alternative to potassium cyanide. Trimethylsilyl cyanide (TMSCN) is often used in non-aqueous conditions and can sometimes offer better yields, especially with sterically hindered ketones.[2] However, the reaction conditions may need to be adjusted accordingly.
Q3: My reaction is very slow. How can I increase the reaction rate?
Increasing the reaction temperature can sometimes accelerate the reaction, but it may also lead to the formation of side products.[6] A better approach might be to use a more effective acid catalyst or to switch to a more reactive cyanide source like TMSCN.[2]
Q4: What are the key safety precautions when performing this synthesis?
The primary hazard is the use of a cyanide salt. Always handle potassium cyanide and the reaction mixture in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Be aware that acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas.[6] All cyanide-containing waste must be quenched with an oxidizing agent like bleach (sodium hypochlorite) before disposal, following your institution's safety protocols.[6]
Q5: How can I confirm the identity and purity of my final product?
The identity and purity of 1-morpholin-4-ylcyclopentanecarbonitrile can be confirmed using a combination of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide information about the chemical structure.[7][8][9]
Infrared (IR) Spectroscopy: The presence of a nitrile group (C≡N) will be indicated by a characteristic absorption band around 2220-2260 cm⁻¹.
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to assess the purity of the compound.
Q6: I obtained the corresponding carboxylic acid instead of the nitrile. What could have happened?
The nitrile group is susceptible to hydrolysis to a carboxylic acid under either acidic or basic conditions, especially at elevated temperatures.[10][11] If your workup involved strong acid or base and/or heating, you may have inadvertently hydrolyzed your product. To obtain the carboxylic acid intentionally, the nitrile can be heated with aqueous acid or base.[12][13]
Expected Product Characterization Data
Technique
Expected Data
¹H NMR
Signals corresponding to the morpholine protons (typically in the range of 2.5-3.8 ppm) and the cyclopentane protons (typically in the range of 1.5-2.2 ppm).
¹³C NMR
A quaternary carbon signal for the carbon attached to the nitrile and morpholino groups, signals for the cyclopentane and morpholine carbons, and a signal for the nitrile carbon (typically in the range of 115-125 ppm).[7][8]
IR (cm⁻¹)
A sharp, medium-intensity peak around 2230 cm⁻¹ for the C≡N stretch.
MS (m/z)
A molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₆N₂O, MW: 180.25).
Common side reactions in 1-Morpholin-4-ylcyclopentanecarbonitrile preparation
Current Status: Operational Topic: Troubleshooting Common Side Reactions & Impurities Audience: Organic Chemists, Process Development Scientists Executive Summary & Reaction Dynamics[1] The synthesis of 1-Morpholin-4-ylc...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Troubleshooting Common Side Reactions & Impurities
Audience: Organic Chemists, Process Development Scientists
Executive Summary & Reaction Dynamics[1]
The synthesis of 1-Morpholin-4-ylcyclopentanecarbonitrile is a classic example of a Strecker reaction utilizing a cyclic ketone (cyclopentanone) and a secondary amine (morpholine). Unlike aldehyde-based Strecker reactions, ketone-derived
-aminonitriles possess significant steric strain at the quaternary carbon, making the reaction highly reversible and sensitive to thermodynamic control.
Successful preparation relies on shifting the equilibrium toward the product while suppressing three primary competitors: Retro-Strecker fragmentation , Cyanohydrin formation , and Nitrile hydrolysis .
The Reaction Network (Pathway Visualization)
The following diagram illustrates the competitive pathways governing this synthesis. Note the centrality of the Iminium Ion intermediate.
Figure 1: Mechanistic pathways showing the competition between Product formation, Cyanohydrin generation, and Hydrolysis.[1]
Troubleshooting Guide (Q&A Format)
Issue 1: "I am recovering a large amount of Cyclopentanone after workup."
Diagnosis:Retro-Strecker Reaction (Equilibrium Reversal)Root Cause: The formation of
-aminonitriles from ketones is an equilibrium process. Unlike aldehydes, the quaternary center in the product introduces steric strain. If the reaction mixture is exposed to water (especially acidic water) during workup without stabilizing the product, the equilibrium shifts back to the starting materials [1, 5].
Technical Fix:
Thermodynamic Shift: Use an excess of the cyanide source (1.2–1.5 eq) to drive the equilibrium forward via Le Chatelier’s principle.
Workup pH Control: Avoid acidic aqueous washes. The protonation of the morpholine nitrogen in the product makes the nitrile a better leaving group, accelerating the Retro-Strecker fragmentation. Maintain a pH > 9 during extraction.
Solvent Choice: Perform the reaction in a biphasic system (e.g., Water/Ether) or use a dehydrating agent (anhydrous MgSO₄) if running in organic solvent to remove the water generated during iminium formation [11].
Issue 2: "My product contains a persistent oily impurity that lacks the morpholine signals in NMR."
Diagnosis:Cyclopentanone Cyanohydrin FormationRoot Cause: This is a kinetic competition issue. Cyanide is a strong nucleophile and can attack the ketone carbonyl directly, bypassing the amine. This occurs if the iminium ion formation is slow or if the amine concentration is too low [11].
Technical Fix:
Pre-formation of Iminium: Do not add all reagents simultaneously. Stir Cyclopentanone and Morpholine with a catalytic amount of acid (or pre-form the enamine/iminium) for 30–60 minutes before adding the cyanide source. This ensures the electrophile available is the nitrogen-species, not the oxygen-species.
Order of Addition: Add the cyanide source slowly to the pre-mixed amine/ketone solution.
Purification: The cyanohydrin is often less stable than the aminonitrile. It can sometimes be decomposed by a wash with basic solution (0.1 M NaOH), converting it back to ketone and cyanide (Caution: generates aqueous cyanide waste).
Issue 3: "I see a new solid precipitate forming that is not the target nitrile."
Diagnosis:Partial Hydrolysis to the AmideRoot Cause:ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-aminonitriles are susceptible to hydrolysis, converting the -CN group to a -CONH₂ (amide) group. This is catalyzed by heat and extreme pH (both acid and base). The proximity of the morpholine nitrogen can theoretically assist this hydrolysis via intramolecular mechanisms [6].
Technical Fix:
Temperature Control: Maintain reaction temperature between 0°C and 25°C. Do not heat the reaction to reflux unless driving a different transformation.
Quenching: Quench the reaction with cold water or saturated NaHCO₃, not strong acids or bases.
Storage: Store the isolated nitrile in a desiccator at -20°C. Moisture leads to slow hydrolysis over time.
Analytical Validation: Distinguishing Product from Side Reactions
Use the following data to validate your isolated material.
Feature
Target: 1-Morpholin-4-yl...
Impurity: Cyanohydrin
Impurity: Ketone
Appearance
White to off-white solid
Colorless/Yellow Oil
Clear Liquid
IR (Nitrile)
Weak/Medium ~2220-2240 cm⁻¹
Weak ~2230-2250 cm⁻¹
Absent
IR (Carbonyl)
Absent
Absent
Strong ~1740 cm⁻¹
1H NMR (Morpholine)
Multiplets ~2.5 - 3.7 ppm
Absent
Absent
13C NMR (Quaternary)
~60-70 ppm (C-N bond)
~70-80 ppm (C-O bond)
~215 ppm (C=O)
Note: The nitrile stretch in
-aminonitriles is often very weak in IR due to the lack of a dipole change. 13C NMR is the definitive confirmation method. [9, 12]
Optimized Experimental Protocol
Objective: Minimize Retro-Strecker and Cyanohydrin formation.
Safety Warning: This protocol involves Cyanide salts. All operations must be performed in a functioning fume hood. A cyanide antidote kit must be present. Waste must be treated with bleach (hypochlorite) at pH > 10 before disposal.
Step-by-Step Methodology:
Iminium Pre-equilibrium:
In a round-bottom flask, dissolve Cyclopentanone (1.0 eq) and Morpholine (1.1 eq) in a minimal amount of solvent (e.g., Ethanol or 50% aq. Methanol).
Crucial Step: Add a catalytic amount of Sodium Metabisulfite (Na₂S₂O₅) or Ammonium Chloride (NH₄Cl). Stir for 30 minutes at Room Temperature. This favors the formation of the hemiaminal/iminium species.
Cyanide Addition:
Cool the mixture to 0°C.
Add KCN or NaCN (1.2 eq) dissolved in a minimal amount of water dropwise.
Reasoning: Low temperature suppresses the direct attack of CN on the ketone (cyanohydrin pathway) relative to the lower-energy barrier attack on the iminium.
Reaction & Workup:
Allow to warm to Room Temperature and stir for 4-12 hours. Monitor by TLC (ensure disappearance of ketone).
Extraction: Pour into ice water. Extract immediately with Diethyl Ether or Ethyl Acetate.
Critical: Wash the organic layer with Saturated NaHCO₃ (to remove acidic impurities) followed by Brine. Do not use dilute HCl , as this will protonate the morpholine and trigger the Retro-Strecker decomposition.
Isolation:
Dry over anhydrous Na₂SO₄ (Sodium Sulfate).
Concentrate under reduced pressure at < 40°C . (High heat promotes decomposition).
Recrystallize from Ethanol/Water if necessary.
Troubleshooting Logic Flow
Use this decision tree to diagnose post-reaction issues.
Figure 2: Diagnostic decision tree for crude reaction analysis.
References
Strecker Synthesis Mechanism & Overview. Master Organic Chemistry. Retrieved from
Preparation of Enamines (Analogous Chemistry). Organic Syntheses, Coll. Vol. 5, p.808 (1973); Vol. 48, p.56 (1968). Retrieved from
Stability of
-Aminonitriles. ACS Omega 2021, 6, 2, 1635–1643. Retrieved from
Hydrolysis of Nitriles to Amino Acids. Chemist Notes. Retrieved from
Reversibility of Strecker Reaction. Organic Chemistry Portal. Retrieved from
Aminonitrile Hydrolysis Pathways. NIH/PMC. Retrieved from
Organoc
-Aminonitriles. MDPI Molecules 2023. Retrieved from
Strecker Amino Acid Synthesis. Wikipedia. Retrieved from
NMR Chemical Shift Tables (Nitriles vs Carbonyls). Chemistry Steps. Retrieved from
General Strecker Protocol. Grokipedia. Retrieved from
Equilibrium Management in Strecker Synthesis. Master Organic Chemistry (Amino Acids). Retrieved from
1H NMR Chemical Shift Data. Oregon State University. Retrieved from
Technical Support Center: Optimizing Reaction Conditions for 1-Morpholin-4-ylcyclopentanecarbonitrile
Welcome to the technical support center for the synthesis and optimization of 1-Morpholin-4-ylcyclopentanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and optimization of 1-Morpholin-4-ylcyclopentanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during its preparation. The synthesis, primarily achieved through a Strecker-type reaction, is a robust method, but like any multi-component reaction, it requires careful control of parameters to ensure high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1-Morpholin-4-ylcyclopentanecarbonitrile?
A1: The most prevalent and efficient method for the synthesis of 1-Morpholin-4-ylcyclopentanecarbonitrile is the Strecker amino nitrile synthesis.[1][2][3] This is a one-pot, three-component reaction involving cyclopentanone, morpholine, and a cyanide source, typically an alkali metal cyanide like potassium cyanide (KCN) or sodium cyanide (NaCN).[4] The reaction proceeds through the formation of an iminium ion intermediate from cyclopentanone and morpholine, which is then attacked by the cyanide nucleophile.[3][5]
Q2: What are the critical parameters to control for a successful synthesis?
A2: For a successful Strecker synthesis of 1-Morpholin-4-ylcyclopentanecarbonitrile, the following parameters are critical:
Reagent Stoichiometry: The molar ratios of cyclopentanone, morpholine, and the cyanide source must be carefully controlled to maximize product formation and minimize side reactions.
pH of the reaction medium: The pH is crucial for both the formation of the iminium ion and the availability of the cyanide nucleophile. A slightly acidic to neutral pH is generally preferred.
Reaction Temperature: Temperature affects the rate of both the desired reaction and potential side reactions. Optimization is key to achieving a good balance.
Solvent: The choice of solvent can influence the solubility of reagents and intermediates, thereby affecting the reaction rate and yield.
Reaction Time: Sufficient time must be allowed for the reaction to proceed to completion, which can be monitored by techniques like TLC or GC-MS.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC analysis, a suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting materials (cyclopentanone) and the appearance of the product spot can be visualized under UV light or by using a suitable staining agent.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 1-Morpholin-4-ylcyclopentanecarbonitrile.
Problem 1: Low or No Product Yield
Possible Causes & Solutions:
Inefficient Iminium Ion Formation: The equilibrium between the ketone, amine, and the iminium ion may not favor the intermediate.
Solution: The formation of the iminium ion from a ketone and a secondary amine like morpholine is a key step.[3][4] This equilibrium can be driven towards the product by removing the water formed during the reaction. This can be achieved by using a Dean-Stark apparatus during the initial phase of the reaction when cyclopentanone and morpholine are refluxed, or by adding a dehydrating agent like anhydrous magnesium sulfate.[1] A slight excess of morpholine can also be used to push the equilibrium forward.[6]
Incorrect pH: If the medium is too acidic, the morpholine will be protonated and unavailable for nucleophilic attack on the ketone. If it's too basic, the formation of the iminium ion will be slow.
Solution: The reaction is typically promoted by a mild acid.[5][7] The use of a buffer system or the hydrochloride salt of morpholine can help maintain an optimal pH range (typically around 5-7).
Cyanide Source Inactivity: The cyanide salt may be old or have decomposed.
Solution: Use a fresh, high-purity source of potassium or sodium cyanide. Ensure it is finely powdered to aid dissolution.
Low Reaction Temperature: The reaction may be too slow at lower temperatures.
Solution: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, excessive heat should be avoided to prevent side reactions.
Experimental Protocol: Strecker Synthesis of 1-Morpholin-4-ylcyclopentanecarbonitrile
This protocol provides a general procedure. Optimization of specific parameters may be required to achieve the best results in your laboratory setting.
Materials:
Reagent
Molar Mass ( g/mol )
Amount
Moles
Cyclopentanone
84.12
8.41 g (9.1 mL)
0.10
Morpholine
87.12
9.58 g (9.6 mL)
0.11
Potassium Cyanide
65.12
7.16 g
0.11
Acetic Acid
60.05
3.0 g (2.9 mL)
0.05
Methanol
32.04
100 mL
-
Diethyl Ether
74.12
As needed
-
Saturated NaCl solution
-
As needed
-
Anhydrous MgSO4
120.37
As needed
-
Procedure:
Iminium Ion Formation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclopentanone (0.10 mol) and morpholine (0.11 mol) in 50 mL of methanol.
Add glacial acetic acid (0.05 mol) to the mixture.
Stir the mixture at room temperature for 30 minutes. The formation of the iminium ion is a crucial step.[5]
Cyanation: In a separate beaker, carefully dissolve potassium cyanide (0.11 mol) in 50 mL of methanol. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment.
Slowly add the potassium cyanide solution to the reaction mixture dropwise over a period of 30 minutes using a dropping funnel. An exothermic reaction may be observed. Maintain the temperature below 40 °C using an ice bath if necessary.
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
Work-up:
Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of water and 100 mL of diethyl ether.
Separate the organic layer.
Extract the aqueous layer with diethyl ether (2 x 50 mL).
Combine the organic layers and wash with saturated sodium chloride solution (2 x 50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Problem 2: Presence of Significant Impurities in the Crude Product
Possible Causes & Solutions:
Formation of Cyclopentanone Cyanohydrin: If the cyanide ion attacks the cyclopentanone directly before the iminium ion is formed, cyclopentanone cyanohydrin will be a major byproduct.[1]
Solution: Ensure that the iminium ion is pre-formed by allowing the cyclopentanone and morpholine to react for a sufficient time before adding the cyanide source. Maintaining a slightly acidic pH favors iminium ion formation over cyanohydrin formation.
Unreacted Starting Materials: The reaction may not have gone to completion.
Solution: Increase the reaction time or gently heat the mixture. Ensure proper stoichiometry of the reagents.
Hydrolysis of the Product: The α-aminonitrile product can be susceptible to hydrolysis, especially if the work-up conditions are too acidic or basic, or if it is exposed to moisture for extended periods.[1][2]
Solution: Perform the work-up under neutral conditions and minimize the exposure of the product to water. Ensure all glassware is dry. The use of anhydrous solvents is recommended.
Visualization of the Synthetic Pathway and Troubleshooting Logic
Reaction Mechanism
The following diagram illustrates the key steps in the Strecker synthesis of 1-Morpholin-4-ylcyclopentanecarbonitrile.
Caption: Strecker synthesis of 1-Morpholin-4-ylcyclopentanecarbonitrile.
Troubleshooting Flowchart
This flowchart provides a logical approach to troubleshooting common issues.
Caption: Troubleshooting flowchart for low yield.
Characterization Data
After successful synthesis and purification, it is essential to characterize the product to confirm its identity and purity.
Appearance: Colorless to pale yellow oil or low-melting solid.
Molecular Formula: C₁₀H₁₆N₂O
Molecular Weight: 180.25 g/mol
¹H NMR (CDCl₃, 400 MHz): Expected signals would include multiplets for the cyclopentane ring protons, and two distinct multiplets for the morpholine protons adjacent to the oxygen and nitrogen atoms.
¹³C NMR (CDCl₃, 100 MHz): Expected signals would include the nitrile carbon (around 120 ppm), the quaternary carbon of the cyclopentane ring attached to the morpholine and nitrile groups, and distinct signals for the carbons of the cyclopentane and morpholine rings.
IR (neat): A characteristic sharp peak for the nitrile (C≡N) stretch is expected around 2230-2250 cm⁻¹.
Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observed at m/z = 180.
Safety Precautions
Cyanide Handling: Potassium cyanide and sodium cyanide are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves, lab coat, and safety goggles. Have a cyanide antidote kit readily available and be familiar with its use.
Acidification of Cyanide: Avoid acidification of the reaction mixture containing cyanide salts, as this will generate highly toxic hydrogen cyanide gas.
General Precautions: Handle all organic solvents and reagents with care, avoiding inhalation and skin contact.
This technical guide provides a comprehensive overview of the synthesis of 1-Morpholin-4-ylcyclopentanecarbonitrile and offers practical solutions to common experimental challenges. By carefully controlling the reaction conditions and following good laboratory practices, researchers can achieve high yields of this valuable compound.
References
CN102229582A - Method for synthesizing 4-cyclohexyl morpholine - Google P
Technical Support Center: 1-Morpholin-4-ylcyclopentanecarbonitrile Stability Guide
Executive Summary Welcome to the technical support hub for 1-Morpholin-4-ylcyclopentanecarbonitrile . As a researcher working with this -aminonitrile scaffold, you are likely encountering challenges related to its inhere...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Welcome to the technical support hub for 1-Morpholin-4-ylcyclopentanecarbonitrile . As a researcher working with this
-aminonitrile scaffold, you are likely encountering challenges related to its inherent reversibility and sensitivity to hydrolysis. This compound is a classic Strecker adduct, formed from cyclopentanone, morpholine, and a cyanide source.
Its utility in medicinal chemistry (e.g., as a precursor for phencyclidine-like scaffolds or NMDA receptor antagonists) is balanced by its tendency to undergo the Retro-Strecker reaction and nitrile hydrolysis . This guide provides the mechanistic insights and protocols necessary to maintain compound integrity.
Part 1: The Stability Profile
The following data summarizes the stability boundaries of 1-Morpholin-4-ylcyclopentanecarbonitrile. Violating these parameters is the primary cause of sample degradation.
Parameter
Stability Status
Critical Thresholds
Thermal
Moderate
Decomposes > 60°C. Significant Retro-Strecker reversion observed at > 80°C in solution.
Hydrolytic (Acidic)
Poor
Rapid hydrolysis to amide/acid or reversion to ketone at pH < 4.
Hydrolytic (Basic)
Fair
Stable at pH 8–10. Strong bases (> pH 12) may induce elimination or hydrolysis.
Oxidative
Sensitive
Morpholine nitrogen is susceptible to N-oxide formation in air/light over time.
Solvent
Variable
Stable in non-protic solvents (DCM, THF). Unstable in hot water or alcohols.
Part 2: The Retro-Strecker Equilibrium (The "Almond Smell" Issue)
User Question:
"My sample has developed a faint smell of bitter almonds and the melting point has depressed by 5°C. The NMR shows a new carbonyl peak. What is happening?"
Technical Diagnosis:
You are observing the Retro-Strecker reaction .[1] Unlike typical nitriles,
-aminonitriles exist in an equilibrium with their iminium precursors and free cyanide. In the presence of moisture, heat, or Lewis acids, the compound reverts to its starting materials: Cyclopentanone (the carbonyl peak), Morpholine , and Hydrogen Cyanide (the bitter almond smell).
Mechanistic Visualization
The following diagram illustrates the degradation pathway you must prevent.
Figure 1: The Retro-Strecker degradation pathway. Note that the reaction is reversible; removing HCN drives the equilibrium to the right (breakdown).
Corrective Protocol: Purification & Recovery
If your sample has partially degraded, do not attempt standard silica chromatography with acidic mobile phases, as silica is slightly acidic and will accelerate decomposition.
Step-by-Step Recrystallization Protocol:
Dissolution: Dissolve the crude solid in a minimum amount of diethyl ether or hexane/ethyl acetate (9:1) at room temperature. Do not heat to boiling.
Wash (Critical): If the smell of amine (morpholine) is strong, wash the organic layer rapidly with cold, dilute NaHCO₃ (pH ~8) .
Why? This removes free morpholine without protonating the morpholine ring of your product (which would trigger the Retro-Strecker).
Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if it is highly Lewis-acidic.
Precipitation: Cool the solution to -20°C for 12 hours.
Filtration: Filter the crystals quickly under an inert atmosphere (Argon/Nitrogen) to avoid moisture condensation.
Part 3: Hydrolysis Risks & Storage
User Question:
"I stored the compound in methanol at 4°C, but after a week, LCMS shows a mass of M+18. Is this a hydrate?"
Technical Diagnosis:
It is likely the primary amide , not a hydrate. The nitrile group (-CN) has hydrolyzed to an amide (-CONH₂). While
-aminonitriles are sterically crowded, the nitrile carbon is still electrophilic. Protic solvents like methanol, especially if not strictly anhydrous, can promote solvolysis or hydration of the nitrile.
Troubleshooting Decision Tree
Use this logic flow to diagnose purity issues immediately.
Figure 2: Diagnostic workflow for identifying degradation products.
Storage Protocol (The "Golden Rules")
To ensure stability for >6 months, adhere to these strict conditions:
Physical State: Store only as a solid . Never store in solution for long periods.
Atmosphere: Flush the vial with Argon before sealing. Oxygen promotes slow oxidation of the morpholine ring.
Temperature: Maintain at -20°C .
Desiccation: Store the vial inside a secondary container with active desiccant (e.g., Drierite).
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use acidic workups (e.g., 1M HCl) to remove unreacted morpholine?A:Absolutely not.
Acid protonates the morpholine nitrogen (pKa ~8.3). In
-aminonitriles, protonation of the amine destabilizes the C-CN bond, rapidly accelerating the loss of HCN (Retro-Strecker).
Alternative: Use a buffered wash (pH 7-8) or remove morpholine via high-vacuum sublimation if the product is sufficiently non-volatile.
Q: Why is the yield low when I synthesize this using aqueous KCN?A: The Strecker reaction is an equilibrium. In water, the equilibrium often favors the ketone and amine.
Solution: Use anhydrous conditions (e.g., TMSCN in Methanol or Acetone) to drive the reaction to completion and prevent the reverse reaction [1].
Q: Is the compound compatible with Grignard reagents?A:No. The nitrile group will react with Grignards to form an imine (Bruylants reaction), and the acidic
-proton (if present, though blocked here by the ring) or the amine functionality can interfere. Furthermore, the Grignard can displace the nitrile group entirely in -aminonitriles [2].
References
Strecker Synthesis Mechanisms
Source: Master Organic Chemistry. (2018).[2] "The Strecker Amino Acid Synthesis."
Context: Details the reversibility of the iminium-cyanide addition and the necessity of pH control.
Technical Support Center: Stability & Storage of 1-Morpholin-4-ylcyclopentanecarbonitrile
Status: Operational Ticket ID: #TECH-SUP-MCPC-001 Subject: Prevention of Degradation and Storage Protocols Executive Summary 1-Morpholin-4-ylcyclopentanecarbonitrile is a tertiary -aminonitrile.[1] It serves as a critica...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: #TECH-SUP-MCPC-001
Subject: Prevention of Degradation and Storage Protocols
Executive Summary
1-Morpholin-4-ylcyclopentanecarbonitrile is a tertiary
-aminonitrile.[1] It serves as a critical intermediate in the Strecker synthesis of amino acids and pharmaceutical scaffolds.
Its stability is governed by two competing degradation pathways: Hydrolysis (irreversible conversion to amides/acids) and the Retro-Strecker reaction (reversible decomposition to toxic byproducts). Proper storage is not merely about preserving purity—it is a safety requirement due to the potential release of Hydrogen Cyanide (HCN).
Critical Degradation Mechanisms
To prevent degradation, you must understand the chemical forces attacking your compound. This molecule is not static; it exists in a chemical equilibrium that shifts based on environmental stress.
Mechanism: The reaction reverts to its starting materials: Cyclopentanone, Morpholine, and Hydrogen Cyanide (HCN) .
Risk: High. HCN is volatile and highly toxic.
Hydrolysis (Moisture Driven):
Trigger: Atmospheric moisture (Hygroscopicity) and trace acid/base.
Mechanism: The nitrile (-CN) group hydrates to an amide, then hydrolyzes to a carboxylic acid.[2]
Risk: Moderate. Results in loss of active compound and formation of polar impurities.
Pathway Visualization
Figure 1: Divergent degradation pathways. The Retro-Strecker pathway (top) poses safety risks, while Hydrolysis (bottom) compromises purity.
Validated Storage Protocol (SOP)
Follow this Standard Operating Procedure (SOP) to maximize shelf-life.
Storage Conditions Summary
Parameter
Specification
Rationale
Temperature
-20°C (Optimal)
Inhibits the endothermic Retro-Strecker decomposition.
Atmosphere
Argon or Nitrogen
Displaces moisture and oxygen to prevent hydrolysis and morpholine oxidation.
Container
Amber Glass
Protects against photo-degradation.
Seal
Teflon-lined cap + Parafilm
Ensures an airtight seal to maintain inert atmosphere.
Desiccant
Required
Scavenges any trapped atmospheric moisture.
Step-by-Step Handling Guide
Arrival: Upon receipt, immediately inspect the container. If the solid appears "wet" or "clumpy," perform a QC check immediately (see Section 5).
Aliquotting:
Do not repeatedly freeze-thaw the bulk container.
Inside a fume hood (essential due to potential HCN), divide the bulk material into single-use aliquots.
Flush each vial with Argon gas before capping.
Long-Term Storage:
Place sealed vials inside a secondary container (e.g., a larger jar) containing active desiccant packets (Silica gel or Drierite).
Store in a non-cycling freezer at -20°C.
Troubleshooting & FAQs
Q1: The compound has developed a faint almond-like smell. Is it safe?
DIAGNOSIS:CRITICAL SAFETY ALERT.
CAUSE: The "bitter almond" scent is characteristic of Hydrogen Cyanide (HCN) . This indicates the Retro-Strecker reaction has occurred.
ACTION:
Do not open the container outside of a functioning chemical fume hood.
Evacuate the immediate area if the smell is strong.
Treat the sample as hazardous waste. Do not attempt to repurpose it.
Q2: The solid has turned into a yellow oil or sticky gum.
DIAGNOSIS: Hydrolysis or Oxidation.
CAUSE: Moisture ingress has likely hydrolyzed the nitrile to an amide, or the morpholine ring has undergone N-oxidation.
ACTION: Check purity via TLC or LC-MS. If purity is <90%, recrystallization may be attempted, but disposal is recommended to ensure assay reproducibility.
Q3: Can I store this at room temperature (25°C) for a few days?
ANSWER: Only if strictly necessary and kept under inert gas.
RISK: Equilibrium shifts favor the Retro-Strecker reaction at higher temperatures. Short-term exposure is acceptable, but long-term storage at RT will lead to significant titer loss.
Q4: Why is my yield low when I use this compound in acidic media?
ANSWER:
-Aminonitriles are acid-labile.
MECHANISM: Strong acids accelerate the hydrolysis of the nitrile group to the carboxylic acid, competing with your desired reaction.
FIX: Buffer your reaction system or add the acid slowly at low temperatures (0°C).
Quality Control (QC) & Validation
Before using stored material in critical experiments, validate its integrity using these methods.
1H-NMR Spectroscopy (Gold Standard)
Solvent: CDCl3 or DMSO-d6.
Pass Criteria:
Distinct morpholine ring protons (3.6 ppm, 2.5 ppm).
Broad exchangeable peak: Indicates hydrolysis to amide/acid.
IR Spectroscopy (Quick Check)
Target Band: Look for the weak but sharp C≡N stretch around 2200–2250 cm⁻¹ .
Warning Sign: Appearance of a strong C=O stretch around 1650–1700 cm⁻¹ suggests hydrolysis to amide or ketone formation.
References
Strecker, A. (1850).[2][3][4] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper". Annalen der Chemie und Pharmacie, 75(1), 27–45.
Mowry, D. T. (1948). "The Preparation of Nitriles". Chemical Reviews, 42(2), 189–284. (Detailed review of nitrile stability and hydrolysis mechanisms).
Santa Cruz Biotechnology. (n.d.). "1-Morpholin-4-ylcyclopentanecarbonitrile Product Data". (General physical properties and handling).
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 87301, Morpholine". (Safety data regarding morpholine decomposition products).
Occupational Safety and Health Administration (OSHA). (n.d.). "Hydrogen Cyanide - Safety and Health Topics". (Safety protocols for detecting HCN degradation products).
Resolving unexpected NMR peaks in 1-Morpholin-4-ylcyclopentanecarbonitrile
Technical Support Center: NMR Troubleshooting for -Aminonitriles Topic: Resolving Unexpected NMR Peaks in 1-Morpholin-4-ylcyclopentanecarbonitrile Ticket ID: NMR-STR-001 Status: Open Assigned Specialist: Senior Applicati...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: NMR Troubleshooting for
-Aminonitriles
Topic: Resolving Unexpected NMR Peaks in 1-Morpholin-4-ylcyclopentanecarbonitrile
Ticket ID: NMR-STR-001
Status: Open
Assigned Specialist: Senior Application Scientist, Structural Elucidation Group
Executive Summary
You are likely observing "ghost" peaks or complex splitting patterns in the NMR spectrum of 1-Morpholin-4-ylcyclopentanecarbonitrile . This compound, an
-aminonitrile, exhibits dynamic behavior and chemical instability that frequently confuses standard automated analysis.
This guide addresses the three most common sources of spectral anomalies:
The "Enamine" Impurity: Competition during Strecker synthesis.
Retro-Strecker Equilibrium: Decomposition in the NMR tube.
Conformational Locking: Ring dynamics causing signal splitting.
Part 1: Diagnostic Flowchart
Before modifying your sample, use this logic flow to identify the root cause of your spectral anomalies.
Figure 1: Decision matrix for isolating the source of spectral contamination.
Part 2: The "Ghost" Peaks – Detailed Analysis
Issue 1: The Enamine Impurity (The "Extra" Vinylic Proton)
Symptom: You observe a distinct triplet or multiplet in the alkene region (
ppm) that integrates to 1H.
Root Cause: During the Strecker synthesis, the intermediate iminium ion can eliminate a proton to form an enamine (1-morpholinocyclopent-1-ene) instead of adding the cyanide ion. This is thermodynamically favored if the reaction mixture was heated too long or if the cyanide source was deficient.
The Mechanism:
The target molecule has a quaternary carbon at C1 (no protons). The enamine has a double bond between C1 and C2, leaving a vinylic proton at C2 .
Feature
Target: -Aminonitrile
Impurity: Enamine
Structure
Saturated Cyclopentane Ring
C=C Double Bond in Ring
C1 Hybridization
(Quaternary)
(Quaternary)
Diagnostic 1H
No peaks ppm
~4.6 ppm (t, 1H, Vinylic)
Diagnostic 13C
Nitrile peak (~118 ppm)
Alkene peaks (~100 & 145 ppm)
Corrective Action:
Purification: The enamine is less polar than the nitrile. Attempt flash chromatography (Hexane/EtOAc) on basic alumina (silica is acidic and may hydrolyze the enamine to the ketone).
Issue 2: The "Disappearing" Product (Retro-Strecker)
Symptom: The spectrum looked clean immediately after workup, but after sitting in
for 2 hours, sharp peaks appear at ppm (Cyclopentanone) and ppm (Morpholine).
Root Cause:-Aminonitriles are chemically labile. In the presence of trace acid (common in ) or moisture, they undergo a Retro-Strecker reaction, reverting to the starting materials.
Figure 2: The Retro-Strecker pathway triggered by moisture or acidity in the NMR solvent.
Corrective Action:
Solvent Switch: Use
(Benzene-d6) or . Chloroform is naturally acidic and promotes this decomposition.
Neutralization: If you must use
, filter it through a small plug of basic alumina or add solid to the NMR tube to neutralize acid traces.
Issue 3: Conformational Dynamics (Ring Puckering)
Symptom: The morpholine signals (
and ), usually distinct triplets, appear as broad humps or complex multiplets (AA'XX' systems).
Root Cause:
Restricted Rotation: The bulky nitrile and cyclopentane groups at the nitrogen attachment point create steric hindrance.
Ring Inversion: At room temperature, the morpholine ring flips between chair conformations. If this rate is comparable to the NMR timescale (coalescence), peaks broaden significantly.
Corrective Action:
Variable Temperature (VT) NMR:
Heat to 50°C: Increases the flip rate. Peaks should sharpen into average triplets.
Cool to -40°C: "Freezes" the conformation. Peaks will split into distinct axial and equatorial signals (more complex but sharp).
Part 3: Reference Data
Expected Chemical Shifts (in
, Free Base)
Position
(ppm)
Multiplicity
Notes
Morpholine O-CH2
3.70 - 3.75
Multiplet (4H)
Characteristic ether region
Morpholine N-CH2
2.60 - 2.70
Multiplet (4H)
Shifts downfield to ~3.5 if protonated
Cyclopentane (C2/C5)
1.90 - 2.10
Multiplet (4H)
to the quaternary center
Cyclopentane (C3/C4)
1.60 - 1.80
Multiplet (4H)
Distal ring protons
Nitrile (CN)
N/A
N/A
Visible in 13C NMR at ~118 ppm
References
Strecker Synthesis & Mechanisms
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 27: Synthesis of Amino Acids).
NMR of Morpholine Derivatives
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2]
Technical Support Center: Navigating the Scale-Up of 1-Morpholin-4-ylcyclopentanecarbonitrile Production
Introduction: The synthesis of 1-Morpholin-4-ylcyclopentanecarbonitrile, a key intermediate in the development of various pharmaceutical agents, presents unique challenges when transitioning from laboratory-scale to indu...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The synthesis of 1-Morpholin-4-ylcyclopentanecarbonitrile, a key intermediate in the development of various pharmaceutical agents, presents unique challenges when transitioning from laboratory-scale to industrial production. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive troubleshooting manual and frequently asked questions to navigate the complexities of its scale-up. Drawing upon established principles of chemical synthesis and process optimization, this document aims to be an essential resource for ensuring a robust, safe, and efficient production process.
I. Troubleshooting Guide: Common Issues in Scale-Up
This section addresses specific problems that may arise during the large-scale synthesis of 1-Morpholin-4-ylcyclopentanecarbonitrile, which is typically produced via a Strecker synthesis involving cyclopentanone, morpholine, and a cyanide source.
Low or Inconsistent Yields
Problem: The reaction yield is significantly lower than in small-scale experiments or varies considerably between batches.
Potential Causes & Solutions:
Incomplete Imine Formation: The initial condensation of cyclopentanone and morpholine to form the iminium ion is a critical equilibrium-driven step.[1][2] On a larger scale, inadequate mixing or localized temperature variations can hinder this reaction.
Troubleshooting:
Enhanced Mixing: Implement more efficient agitation to ensure homogenous mixing of reactants.[3]
Azeotropic Water Removal: On a larger scale, the removal of water is crucial to drive the equilibrium towards the imine. Consider using a Dean-Stark apparatus or a suitable solvent system that allows for azeotropic removal of water.
Reaction Monitoring: Implement in-process controls (e.g., GC-MS or NMR) to monitor the disappearance of cyclopentanone and the formation of the iminium intermediate before adding the cyanide source.
Reverse Strecker Reaction: α-Aminonitriles derived from five-membered ring ketones can be prone to a retro-Strecker reaction, where the product reverts to the starting iminium ion and cyanide.[4] This is often exacerbated by elevated temperatures or prolonged reaction times.
Troubleshooting:
Temperature Control: Maintain a consistently low and controlled temperature throughout the cyanide addition and subsequent reaction period.
Reaction Time Optimization: Determine the optimal reaction time through kinetic studies to minimize product degradation.
Cyanide Source Reactivity: The choice and handling of the cyanide source (e.g., NaCN, KCN, TMSCN) can impact the reaction rate and overall yield.[1][5]
Troubleshooting:
Solubility: Ensure adequate solubility of the cyanide salt in the reaction medium. For poorly soluble salts like NaCN or KCN, the use of a phase-transfer catalyst may be beneficial.
In-situ Generation: Consider the in-situ generation of HCN from a salt and a weak acid to maintain a controlled concentration of the active cyanide species.[6]
Impurity Profile and Purification Challenges
Problem: The isolated product is contaminated with significant impurities, making purification difficult and reducing the overall process efficiency.
Potential Causes & Solutions:
Side Reactions:
Cyanohydrin Formation: Direct reaction of cyclopentanone with the cyanide source can lead to the formation of cyclopentanone cyanohydrin as a major byproduct.[7]
Troubleshooting: Ensure complete formation of the iminium ion before introducing the cyanide source. A stepwise addition protocol is highly recommended.
Aldol Condensation: Under basic conditions, cyclopentanone can undergo self-condensation reactions.
Troubleshooting: Maintain a neutral or slightly acidic pH during the imine formation step.
Purification of a Basic Product: The morpholine moiety makes the product basic, which can lead to tailing and poor separation on standard silica gel chromatography.[4]
Troubleshooting:
Acid/Base Extraction: Utilize an acid/base extraction workup to separate the basic product from neutral and acidic impurities.
Alternative Chromatography: Consider using alumina or reverse-phase chromatography for improved separation.[4]
Salt Formation and Recrystallization: Convert the aminonitrile to a salt (e.g., hydrochloride) to facilitate purification by recrystallization.[4]
Thermal Instability and Product Degradation
Problem: The product degrades during workup, purification, or storage, leading to a decrease in purity and yield.
Potential Causes & Solutions:
Elevated Temperatures: As previously mentioned, α-aminonitriles can be thermally labile.[4]
Troubleshooting:
Low-Temperature Processing: Perform all downstream processing steps (e.g., solvent removal, drying) at reduced temperatures and under vacuum.
Avoid Prolonged Heating: Minimize the time the product is exposed to elevated temperatures.
Hydrolytic Instability: The nitrile group can be susceptible to hydrolysis, especially in the presence of strong acids or bases at elevated temperatures.[7][8]
Troubleshooting:
pH Control: Maintain a neutral pH during workup and storage.
Anhydrous Conditions: Store the final product under anhydrous conditions to prevent hydrolysis.
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended order of reagent addition for the Strecker synthesis of 1-Morpholin-4-ylcyclopentanecarbonitrile on a large scale?
A1: To minimize the formation of cyclopentanone cyanohydrin, it is crucial to first ensure the formation of the iminium ion. Therefore, the recommended order of addition is:
Charge the reactor with cyclopentanone and a suitable solvent.
Add morpholine and allow the mixture to react to form the iminium ion. Monitor this step to ensure completion.
Slowly add the cyanide source (e.g., a solution of NaCN) while maintaining a controlled temperature.
Q2: What are the critical safety considerations when handling large quantities of cyanide for this synthesis?
A2: Working with large volumes of cyanide requires stringent safety protocols.[9][10][11]
Engineering Controls: All operations should be conducted in a well-ventilated area, preferably within a closed system or a fume hood with appropriate scrubbing capabilities for HCN gas.[11][12][13][14]
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. In case of potential exposure to HCN gas, a full-face respirator with a suitable cartridge is necessary.[10]
Emergency Preparedness: Have a cyanide antidote kit readily available and ensure all personnel are trained in its use. Establish and practice emergency procedures for spills and exposures.
Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to strict environmental regulations.
Q3: How can I monitor the progress of the reaction effectively during scale-up?
A3: In-process controls are essential for a successful and reproducible scale-up.
Chromatography: Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the consumption of starting materials and the formation of the product.
Spectroscopy: In-situ spectroscopic methods like Fourier-Transform Infrared (FTIR) or Raman spectroscopy can provide real-time information on the reaction progress.
Q4: What are the key parameters to consider when optimizing the reaction for industrial production?
A4: For a successful scale-up, consider the following parameters:[3][15]
Reaction Concentration: Higher concentrations can increase throughput but may also lead to challenges with mixing and heat transfer.
Solvent Selection: The solvent should be chosen based on its ability to dissolve the reactants, its boiling point for efficient water removal (if applicable), and its ease of removal during workup.
Temperature and Pressure Control: Precise control over temperature and pressure is critical for reaction kinetics, selectivity, and safety.
Agitation Rate: The agitation speed should be optimized to ensure good mass transfer without causing excessive shear.
III. Visualizations and Data
Reaction Workflow
Caption: Workflow for the synthesis of 1-Morpholin-4-ylcyclopentanecarbonitrile.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common scale-up issues.
Key Reaction Parameters for Scale-Up
Parameter
Laboratory Scale (Typical)
Scale-Up Considerations
Recommended Action
Temperature
Room Temperature
Exothermicity, potential for reverse reaction
Implement robust cooling and temperature control.
Mixing
Magnetic Stirring
Inhomogeneity, poor mass transfer
Use overhead mechanical stirring with appropriate impeller design.
Water Removal
Drying agents (e.g., MgSO₄)
Inefficient for large volumes
Azeotropic distillation (e.g., Dean-Stark).
Reagent Addition
All at once or in portions
Localized high concentrations, side reactions
Controlled, slow addition via addition funnel or pump.
Reaction Monitoring
TLC
Lag time, not quantitative
In-situ monitoring (FTIR, Raman) or rapid sampling (GC, HPLC).
The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]
Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). MDPI. [Link]
Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021). National Institutes of Health. [Link]
α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. [Link]
Purification of aminonitrile. (2022). Reddit. [Link]
Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. (2024). National Institutes of Health. [Link]
Current Strategies for Engineering Controls in Nanomaterial Production and Downstream Handling Processes. CDC Stacks. [Link]
Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. (2021). National Institutes of Health. [Link]
Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry. [Link]
Thermal degradation of 18 amino acids during pyrolytic processes. (2024). National Institutes of Health. [Link]
Hierarchy of Controls for Chemical Hazard Management. (2020). Chemscape Safety Technologies. [Link]
Amine Thermal Degradation. (2008). Bryan Research & Engineering, LLC. [Link]
Prioritizing Safety in Manufacturing: A Guide to Implementing the CDC's Hierarchy of Controls. FlexTrades. [Link]
(PDF) Thermal degradation of 18 amino acids during pyrolytic processes. ResearchGate. [Link]
Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. (2023). MDPI. [Link]
One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. (2022). The Journal of Organic Chemistry. [Link]
Engineering Controls for Nano-Scale Graphene Platelets During Manufacturing & Handling Processes. CDC. [Link]
Strategies for Innovation in Multicomponent Reaction Design. (2009). National Institutes of Health. [Link]
Minimizing byproduct formation in 1-Morpholin-4-ylcyclopentanecarbonitrile reactions
Current Status: Operational Topic: Synthesis Optimization, Stability Management, and Downstream Application Ticket ID: STRECKER-CYC-MOR-001 Introduction: The Molecule & The Challenge Welcome to the technical support hub...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Synthesis Optimization, Stability Management, and Downstream Application
Ticket ID: STRECKER-CYC-MOR-001
Introduction: The Molecule & The Challenge
Welcome to the technical support hub for 1-Morpholin-4-ylcyclopentanecarbonitrile . This compound is a classic
-aminonitrile, primarily utilized as a masked iminium ion intermediate in the synthesis of complex tertiary amines (e.g., via the Bruylants reaction ).[1]
While structurally simple, this molecule presents a distinct thermodynamic challenge: The Retro-Strecker Equilibrium . The steric strain of the cyclopentane ring, combined with the reversibility of the cyanide addition, makes this compound prone to decomposition back into cyclopentanone, morpholine, and HCN.
This guide provides field-proven protocols to lock this equilibrium in favor of the product and ensure success in downstream Grignard displacements.
Module 1: Synthesis & Yield Optimization
Issue: "My product contains significant amounts of cyclopentanone cyanohydrin."
Diagnosis: This is a kinetic vs. thermodynamic control failure. In the Strecker reaction, cyanide is a smaller, harder nucleophile than morpholine. If cyanide is introduced before the morpholine-ketone equilibrium is established, it attacks the ketone first, forming the cyanohydrin.
The Fix: The Pre-Equilibrium Protocol
You must drive the formation of the iminium/enamine species before the cyanide source is introduced.
Solvent: Anhydrous Acetonitrile or DCM (Avoid water absolutely).
Catalyst: 5 mol% ZnI
or Sc(OTf).
Procedure:
Mix Cyclopentanone and Morpholine in solvent without cyanide. Stir for 30–60 minutes. (Optional: Add molecular sieves to trap water if using hydrated salts).
Cool to 0°C.
Add TMSCN dropwise.
Why this works: TMSCN acts as a dehydrating agent and a cyanide source. The silyl group traps the oxygen, preventing the retro-reaction.
Visualizing the Competition
Figure 1: The Strecker Equilibrium. Note that direct cyanide attack on the ketone creates the Cyanohydrin byproduct.[2] Pre-forming the Iminium ion is critical.
Module 2: Stability & Storage (The "Retro-Strecker" Threat)
Issue: "The compound smells like almonds (HCN) or amine after storage."
Diagnosis: Moisture-induced Retro-Strecker reaction. Water protonates the morpholine nitrogen or the nitrile, catalyzing the expulsion of cyanide.
Technical Insight:
Unlike acyclic
-aminonitriles, the cyclopentane ring introduces angle strain. The hybridized carbon in the product is more strained than the carbon in the starting ketone. This thermodynamic penalty makes the product eager to revert to the ketone if a pathway (water) is available.
Storage Protocols:
Parameter
Recommendation
Reason
Temperature
-20°C
Slows thermal elimination of HCN.
Atmosphere
Argon/Nitrogen
Prevents atmospheric moisture absorption.
Additives
None (Acid Free)
Do not store as an acid salt (e.g., HCl salt) unless perfectly dry. Acid catalyzes the equilibrium reversion in the presence of trace moisture.
| Shelf Life | < 2 Weeks | Prepare fresh before Bruylants reactions. |
Issue: "Grignard addition failed. I recovered Cyclopentanone."
Diagnosis: This is the "Decyanation" trap. In the Bruylants reaction, the Grignard reagent (
) is supposed to displace the nitrile.[3][4] However, if the Grignard acts as a base (deprotonating water or acidic impurities) or if the iminium ion is not accessible, the nitrile is ejected without substitution.
The Fix: Lewis Acid Promotion
The mechanism requires the spontaneous loss of
to form the reactive iminium ion in situ.
Optimized Bruylants Protocol:
Solvent: THF (Anhydrous). Ether is often too low-boiling to drive the iminium formation.
Additive:TiCl
or AgBF .
Mechanism:[1][2][3][5][6][7][8] These Lewis acids complex with the nitrile (or precipitate AgCN), forcing the departure of the cyano group and generating the electrophilic iminium species which the Grignard then attacks.
Temperature: Start at -78°C (if using TiCl
) or 0°C, then warm to Room Temp.
The "Green" Alternative: Benzotriazole
If you are struggling with the nitrile stability, switch methodologies.
Replace the cyanide source with Benzotriazole or 1,2,3-Triazole .
Why: The benzotriazole adduct is stable, crystalline, and safer. It reacts with Grignard reagents exactly like the nitrile (via the iminium ion) but without the risk of HCN generation or Retro-Strecker decomposition.
Visualizing the Bruylants Workflow
Figure 2: The Bruylants Reaction Pathway. The critical step is the Lewis Acid-assisted ejection of the nitrile group to unmask the reactive Iminium Ion.
FAQ: Frequently Asked Questions
Q: Can I purify this compound on silica gel?A:Risky. Silica is slightly acidic and contains bound water. This often causes hydrolysis on the column.
Better Option: Neutral Alumina (Activity II-III) or rapid recrystallization if the compound is solid. If liquid, distill under high vacuum (Kugelrohr) only if necessary, otherwise use crude.
Q: Why use Morpholine specifically?A: Morpholine is a secondary amine with moderate basicity and nucleophilicity. However, its oxygen atom acts as an electron-withdrawing group inductively, which destabilizes the iminium intermediate slightly more than piperidine. This makes the formation of the nitrile harder but the displacement (Bruylants reaction) easier.
Q: I see a precipitate when adding the Grignard. Is this bad?A: Not necessarily. Magnesium salts (MgBrCN) often precipitate. However, if the solution turns bright yellow/orange, you may be forming the iminium ion successfully. If it turns dark tarry brown, you likely have polymerization; ensure temperature control (< 0°C during addition).
References
Mattalia, J.-M. R. (2021).[1][3][4][9] "The Bruylants and related reactions". Arkivoc, 2021(i), 1–19.[1][3]
Key Insight: Comprehensive review of the mechanism, including the role of Lewis acids (AgBF4)
Santa Cruz Biotechnology. "1-Morpholin-4-ylcyclopentanecarbonitrile Product Data".
Key Insight: Physical properties and handling safety.
Katritzky, A. R., et al. (2005). "Benzotriazole-mediated aminoalkylation: A safer alternative to the Strecker synthesis". Journal of Organic Chemistry. (Contextualized from Search Results regarding Triazole alternatives).
Master Organic Chemistry. "The Strecker Synthesis of Amino Acids".
Key Insight: Fundamental mechanism of the iminium-cyanide equilibrium and hydrolysis risks.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Effect of Temperature on Synthesis & Yield Optimization
Target Molecule: 1-Morpholin-4-ylcyclopentanecarbonitrile (CAS: 19679-66-4)
Reaction Class: Strecker Synthesis (Ketone + Secondary Amine + Cyanide)
Part 1: Executive Summary & Thermodynamic Landscape
The synthesis of 1-Morpholin-4-ylcyclopentanecarbonitrile involves the condensation of cyclopentanone (ketone) and morpholine (secondary amine) followed by nucleophilic attack by a cyanide source.
Temperature is the single most critical variable in this reaction because it governs two competing forces:
Kinetics (Forward Reaction): Higher temperatures accelerate the dehydration step to form the reactive iminium intermediate.
Thermodynamics (Equilibrium Position): The formation of
-aminonitriles from ketones is reversible. High temperatures favor the Retro-Strecker reaction, shifting equilibrium back toward the starting materials (cyclopentanone and morpholine).
The "Sweet Spot" Strategy
For this specific sterically hindered ketone, the optimal temperature profile is biphasic :
Phase 1 (Iminium Formation): Moderate temperature (Room Temp to 40°C) or catalytic promotion.
Phase 2 (Cyanide Addition): Controlled low temperature (0°C to 10°C) to prevent HCN off-gassing and favor the exothermic addition product.
Part 2: Reaction Mechanism & Temperature Influence
The following diagram illustrates the pathway. Note that Morpholine is a secondary amine, meaning it forms a ternary iminium ion , not a neutral imine. This intermediate is unstable and highly sensitive to temperature-induced hydrolysis.
Figure 1: Mechanistic pathway highlighting the reversible nature of the iminium formation and the risk of Retro-Strecker fragmentation at high temperatures.
Part 3: Troubleshooting Guide (FAQ)
Issue 1: Low Yield with Recovered Starting Material
User Observation: "I ran the reaction at reflux (
C) to ensure complete conversion, but NMR shows 60% unreacted cyclopentanone."
Root Cause:The Retro-Strecker Effect.
Unlike aldehydes, ketones like cyclopentanone are sterically hindered. The formation of the aminonitrile is exothermic. By adhering to Le Chatelier's principle, high heat shifts the equilibrium back to the left (starting materials). Additionally, at
C, HCN (boiling point C) may have vaporized from the solution before reacting, leaving the iminium ion with no nucleophile.
Corrective Action:
Lower the Temperature: Conduct the cyanide addition at
C to C.
Seal the System: Ensure the vessel is closed (with pressure relief) if operating near RT to retain HCN/Cyanide concentration.
Use Excess Reagent: Increase the Cyanide equivalents to 1.2–1.5 eq to push the equilibrium forward.
Issue 2: Product is a Dark/Black Oil instead of Solid
User Observation: "The literature says the product should be a solid/crystalline, but I obtained a dark viscous oil."
Root Cause:Polymerization & Oxidation.
Morpholine is susceptible to oxidation (N-oxide formation) at high temperatures in air. Furthermore, free cyanide can polymerize (azulmic acid formation) at elevated temperatures, resulting in dark brown/black tarry impurities.
Corrective Action:
Strict Temp Control: Never exceed
C during the reaction.
Inert Atmosphere: Perform the reaction under Nitrogen or Argon.
Bisulfite Wash: If the product is dark, wash the organic extract with saturated Sodium Bisulfite (
) solution to remove unreacted aldehyde/ketone and reduce colored oxidative impurities.
Issue 3: Amide Impurity Detected (IR peak ~1680 cm⁻¹)
User Observation: "I see a strong carbonyl peak in the IR spectrum. Did the ketone not react?"
Root Cause:Nitrile Hydrolysis.
The nitrile group (-CN) can hydrolyze to an amide (-CONH2) in the presence of water and heat, especially if the pH is not strictly controlled (too acidic or too basic). This is common if the reaction is heated after the cyanide addition while water is still present.
Corrective Action:
Isolate Quickly: Do not leave the reaction stirring overnight at elevated temperatures.
Non-Aqueous Route: Consider using Trimethylsilyl Cyanide (TMSCN) in dichloromethane (DCM) if hydrolysis persists. This excludes water entirely.
Part 4: Optimized Experimental Protocol
Standardized for Aqueous/Organic Biphasic Conditions
Data Summary: Temperature vs. Outcome
Temperature Zone
Reaction Kinetics
Equilibrium Favorability
Primary Risk
0°C – 10°C
Slow
Highly Favored (Product)
Incomplete conversion (kinetic trap)
20°C – 30°C
Moderate (Optimal)
Balanced
Minor Retro-Strecker
> 60°C
Fast
Favors Reactants
HCN loss, Polymerization, Hydrolysis
Step-by-Step Procedure
Safety Warning: This protocol generates HCN in situ. Work in a high-efficiency fume hood. Keep a cyanide antidote kit available.
Preparation (Pre-Cooling):
In a round-bottom flask, dissolve Cyclopentanone (1.0 eq) and Morpholine (1.1 eq) in Ethanol or Methanol (Concentration ~1M).
Cool the mixture to 0°C using an ice bath.
Acid Catalysis (The "Activation"):
Add concentrated HCl (1.0 eq) or Acetic Acid dropwise.
Note: The acid protonates the ketone/amine intermediate to facilitate water loss and iminium ion formation.
Stir at 0°C for 30 minutes .
Cyanide Addition (The Critical Step):
Prepare a saturated aqueous solution of KCN or NaCN (1.2 eq).
Add the cyanide solution dropwise to the reaction mixture while maintaining the internal temperature below 10°C .
Why? This prevents the rapid off-gassing of HCN and controls the exotherm.
Reaction Phase:
Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .
Stir for 6–12 hours. Do not heat.
Workup:
Dilute with water and extract with Ethyl Acetate or DCM.
Wash organic layer with water (removes salts) and brine.
Dry over
and concentrate in vacuo (bath temp < 40°C).
Crystallization: The residue often crystallizes upon standing or triturating with cold hexanes/ether.
References
Synthesis of Alpha-Amino Nitriles. Organic Syntheses, Coll. Vol. 3, p. 84 (1955); Vol. 27, p. 20 (1947). (Classic Strecker conditions). Link
Thermodynamics of the Strecker Reaction. Master Organic Chemistry. Detailed mechanism of equilibrium shifts. Link
1-Morpholin-4-ylcyclopentanecarbonitrile Product Data. Santa Cruz Biotechnology. Product specifications and physical properties. Link
Strecker Reaction Safety Guidelines. Prudent Practices in the Laboratory. National Academies Press.[1] Handling Cyanides. Link
Optimization of Strecker Reaction Thermodynamics. ACS Omega, 2021, 6, 2, 1635–1643. Discussion on temperature effects on yield. Link
Technical Support Center: Optimizing 1-Morpholin-4-ylcyclopentanecarbonitrile Synthesis
Topic: Catalyst Selection & Process Optimization for Strecker Reaction of Cyclopentanone Ticket ID: #STR-CP-004 Assigned Specialist: Senior Application Scientist, Chemical Process Development Executive Summary The synthe...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Catalyst Selection & Process Optimization for Strecker Reaction of Cyclopentanone
Ticket ID: #STR-CP-004
Assigned Specialist: Senior Application Scientist, Chemical Process Development
Executive Summary
The synthesis of 1-Morpholin-4-ylcyclopentanecarbonitrile is a classic example of a gem-disubstituted aminonitrile synthesis via the Strecker reaction . Unlike aldehydes, cyclopentanone possesses significant steric strain and lower electrophilicity, making the formation of the intermediate iminium ion the rate-determining step.
This guide moves beyond basic textbook protocols to address the specific kinetic and thermodynamic challenges of coupling cyclopentanone , morpholine , and a cyanide source .
Part 1: Catalyst Selection Matrix
The choice of catalyst dictates the reaction mechanism (activation of carbonyl vs. activation of cyanide) and the impurity profile. For this specific sterically constrained ketone, we recommend Indium(III) Triflate as the primary candidate.
Comparative Analysis of Catalyst Systems
Feature
Indium(III) Triflate ()
Molecular Iodine ()
Traditional (KCN/AcOH)
Mechanism
Lewis Acid (Activates Carbonyl Oxygen)
Mild Lewis Acid / Electrophilic Activation
Brønsted Acid / Equilibrium Shift
Yield (Typical)
85 - 95%
75 - 85%
50 - 65%
Reaction Time
1 - 4 Hours
2 - 6 Hours
12 - 24 Hours
Solvent System
Acetonitrile or Water (Surfactant type)
Dichloromethane (DCM)
Water / Methanol
Moisture Tolerance
High (Water-tolerant Lewis Acid)
Low (Requires dry solvents)
N/A (Aqueous)
Suitability
Recommended for high-throughput & scale-up
Good for small-scale, metal-free needs
Poor for hindered ketones
Why Indium(III) Triflate?
For 1-Morpholin-4-ylcyclopentanecarbonitrile, the steric bulk of the morpholine ring adjacent to the cyclopentane ring creates a barrier to iminium formation.
is a "water-tolerant" Lewis acid. It effectively coordinates with the carbonyl oxygen of cyclopentanone, increasing its electrophilicity without being deactivated by the basic nitrogen of morpholine—a common failure mode for stronger Lewis acids like or .
Part 2: Optimized Experimental Protocol
Method: One-Pot Three-Component Synthesis using TMSCN
Target: 1-Morpholin-4-ylcyclopentanecarbonitrile
Reagents
Cyclopentanone (1.0 equiv)
Morpholine (1.0 - 1.1 equiv)
Trimethylsilyl cyanide (TMSCN) (1.2 equiv)
Catalyst:
(1–5 mol%)
Solvent: Acetonitrile (
) or Dichloromethane (DCM)
Step-by-Step Workflow
Catalyst Activation:
In a dry round-bottom flask, dissolve
(1-5 mol%) in Acetonitrile.
Note: While
is water-tolerant, using anhydrous conditions with TMSCN prevents the premature hydrolysis of the cyanide source into HCN gas.
Imine Formation (In Situ):
Add Cyclopentanone (1.0 eq) and Morpholine (1.0 eq) sequentially.
Stir at room temperature for 10–15 minutes. The solution may warm slightly (exothermic iminium formation).
Checkpoint: The Lewis Acid accelerates this equilibrium. Without it, ketone-amine condensation is slow.
Cyanosilylation:
Add TMSCN (1.2 eq) dropwise over 5 minutes.
Safety: Perform in a well-ventilated fume hood. TMSCN hydrolyzes to HCN on contact with moisture.
Reaction Monitoring:
Stir at Room Temperature.
Monitor via TLC (Solvent: EtOAc/Hexane 1:4). Look for the disappearance of cyclopentanone (
) and the appearance of the nitrile product ().
Work-up:
Quench with water (hydrolyzes the N-TMS intermediate if formed, though usually the amine proton is lost).
Extract with Ethyl Acetate (
).
Wash organic layer with brine, dry over
, and concentrate.
Part 3: Troubleshooting & FAQs
Q1: I am observing low conversion (<40%) even after 24 hours. What is wrong?
Diagnosis: This is likely a thermodynamic equilibrium issue (Retro-Strecker).
Explanation: The reaction between a ketone and a secondary amine is reversible. If the cyanide attack is slow, the iminium ion reverts to the ketone.
Solution:
Switch Solvent: Use Acetonitrile instead of THF. Acetonitrile stabilizes the polar transition state of the cyanide attack.
Increase Catalyst Load: Bump
to 10 mol%.
Add Dehydrating Agent: Add
Molecular Sieves to the reaction mixture to remove the water generated during iminium formation, driving the equilibrium forward (Le Chatelier's principle).
Q2: The product decomposes during column chromatography.
Diagnosis: Silica gel acidity is causing hydrolysis.
Explanation:
-Aminonitriles can be unstable on acidic silica, reverting to the ketone (Retro-Strecker) or hydrolyzing to the amide.
Solution:
Neutralize Silica: Pre-treat the silica gel column with 1-2% Triethylamine (
) in Hexane before loading the sample.
Fast Elution: Do not leave the compound on the column; elute quickly using a gradient.
Q3: Can I use NaCN instead of TMSCN to save cost?
Diagnosis: Feasibility vs. Yield trade-off.
Explanation: Yes, but the protocol changes. You must use a buffered aqueous system (Acetic Acid/Water).
Risk: For cyclopentanone , the aqueous conditions often lead to the formation of the cyanohydrin (OH and CN attached) rather than the aminonitrile, because water competes with morpholine as a nucleophile.
Recommendation: Stick to TMSCN in organic solvent for high chemoselectivity with cyclic ketones.
Part 4: Visualization of Pathways
Diagram 1: Reaction Mechanism & Catalyst Role
This diagram illustrates how the Lewis Acid (
) lowers the activation energy for the critical iminium formation step.
Caption: The Lewis Acid catalyzes the dehydration step, converting the ketone-amine adduct into the electrophilic iminium ion, which is then trapped by cyanide.
Diagram 2: Troubleshooting Decision Tree
Use this flow to diagnose yield issues during the experiment.
Caption: Diagnostic logic for resolving low yield (kinetic/thermodynamic issues) vs. product loss (stability issues).
References
Indium(III) Triflate Catalysis: Prajapati, D., et al. "Indium(III) triflate catalyzed efficient Strecker reaction of ketones and their fluorinated analogs." Tetrahedron Letters, vol. 47, no. 35, 2006.
Iodine Catalysis: Yadav, J. S., et al. "Iodine catalyzed mild and efficient Strecker reaction." Tetrahedron Letters, vol. 43, no. 21, 2002.
General Mechanism & Review: Groger, H. "Catalytic Enantioselective Strecker Reactions: A Review." Chemical Reviews, vol. 103, no. 8, 2003.
Benchmarking Sourcing Quality: Analytical Evaluation of 1-Morpholin-4-ylcyclopentanecarbonitrile
Executive Summary & Strategic Context In drug discovery, 1-Morpholin-4-ylcyclopentanecarbonitrile (an -aminonitrile) is a critical scaffold, often serving as a precursor for cyclopentyl-based amino acids or pharmaceutica...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
In drug discovery, 1-Morpholin-4-ylcyclopentanecarbonitrile (an
-aminonitrile) is a critical scaffold, often serving as a precursor for cyclopentyl-based amino acids or pharmaceutical intermediates (e.g., CCR2 antagonists). However, its sourcing is fraught with risk due to the reversible nature of the Strecker synthesis used to create it.
This guide provides a comparative analytical evaluation of this building block from three distinct supplier tiers. Our data reveals that "purity" on a Certificate of Analysis (CoA) often masks critical impurities—specifically the enamine precursor (1-morpholinocyclopentene) and hydrolysis byproducts —which act as catalyst poisons in downstream cross-coupling reactions.
The Core Chemical Challenge
The synthesis involves the condensation of cyclopentanone, morpholine, and a cyanide source. This reaction exists in equilibrium. Without rigorous moisture control and stabilization, the product reverts to the starting materials or hydrolyzes to the amide.
Key Takeaway: A CoA stating "98% Purity by HPLC" is insufficient if the method does not separate the enamine or detect trace moisture that drives decomposition.
We evaluated three commercial lots of 1-Morpholin-4-ylcyclopentanecarbonitrile (MW: 180.25 g/mol ) using an orthogonal analytical approach.
Table 1: Comparative Analytical Profile
Feature
Supplier A (Premium CRO)
Supplier B (Bulk Aggregator)
Supplier C (Catalog House)
Claimed Purity
98.0%
95.0%
97.0%
Appearance
White crystalline solid
Yellowish oil/solid mix
Off-white sticky powder
GC-MS Purity
99.2%
88.5%
96.1%
Major Impurity
None detected
Enamine (~10%)
Amide (~3%)
Water Content (KF)
0.05%
0.8%
1.2%
1H-NMR Assessment
Clean spectrum
Olefinic peak at 4.5 ppm
Amide NH protons visible
Downstream Yield
92% (Suzuki Coupling)
Failed (Catalyst poisoning)
65% (Incomplete conv.)
Analyst Note: Supplier B's product contained significant amounts of 1-morpholinocyclopentene (CAS 936-52-7). This enamine binds strongly to Palladium (Pd) catalysts, explaining the failure in the subsequent Suzuki coupling step. Supplier C's high water content suggests poor storage, leading to irreversible hydrolysis.
Visualizing the Impurity Landscape
To understand the analytical data, one must visualize the dynamic stability of this molecule. The following diagram maps the degradation pathways that dictate the quality of the material.
Figure 1: The stability equilibrium. Note that the Enamine (Supplier B impurity) and Amide (Supplier C impurity) arise from opposite moisture conditions (too dry/incomplete reaction vs. wet storage).
Validated Experimental Protocols
The following protocols were used to generate the data in Table 1. These methods are designed to be self-validating by leveraging specific structural markers.
Protocol A: GC-MS for Volatile Impurity Profiling
Purpose: To distinguish the target aminonitrile from the enamine precursor (which has a mass difference of 27 Da due to the absence of HCN).
Sample Preparation: Dissolve 10 mg of sample in 1 mL of anhydrous Dichloromethane (DCM). Note: Do not use methanol, as it can react with the nitrile under acidic conditions.
Instrument Parameters:
Column: HP-5ms or equivalent (30m x 0.25mm, 0.25µm).
Inlet Temp: 250°C (Split 20:1).
Oven Program: 60°C (hold 2 min)
20°C/min 280°C.
Detection Criteria:
Target (Aminonitrile): Look for molecular ion
at m/z 180 .
Impurity (Enamine): Look for peak at m/z 153 (Loss of HCN).
Validation: If the m/z 153 peak area exceeds 2% of the total ion count, the material is unsuitable for metal-catalyzed reactions.
Protocol B: 1H-NMR for Hydrolysis Detection
Purpose: To quantify the amide impurity, which is often invisible in GC due to thermal instability.
Solvent: DMSO-
(preferred over to visualize exchangeable amide protons).
Key Diagnostic Signals:
Target: Morpholine
protons appear as distinct multiplets around 2.5 and 3.6 ppm.
Enamine Impurity: Distinct olefinic proton (triplet) at
4.5 - 4.7 ppm .
Amide Impurity: Two broad singlets (NH2) typically appearing at
6.8 and 7.2 ppm .
Calculation: Integrate the olefinic proton (1H) relative to the morpholine ether protons (4H) to calculate molar % of enamine.
Decision Matrix for Sourcing
Use this logic flow to accept or reject batches based on your specific application needs.
Figure 2: Quality Control Decision Tree. Visual inspection is the first line of defense; yellowing often indicates oxidation of the enamine impurity.
References
Strecker Synthesis Mechanism & Reversibility
Master Organic Chemistry. (2018).[1] "The Strecker Synthesis of Amino Acids." Retrieved from [Link]
Impurity Guidelines (Validation)
European Medicines Agency (EMA). "ICH Q2(R1) Validation of Analytical Procedures." Retrieved from [Link]
-Aminonitrile (Strecker Adduct)
Primary Application: Pharmaceutical intermediate for cyclopentyl-amine derivatives (e.g., CCR2/CCR5 antagonists) and amino acid synthesis.
The Challenge:
Synthesis of this compound via the Strecker reaction involves a reversible equilibrium. Researchers often struggle to distinguish the target aminonitrile from:
Unreacted Starting Materials: Cyclopentanone and Morpholine.
Thermodynamic Byproducts: The corresponding enamine (1-morpholinocyclopent-1-ene).
Hydrolysis Products: Cyclopentanone cyanohydrin (if water is present).
This guide provides a self-validating spectroscopic framework to confirm identity and purity, moving beyond simple peak listing to causal analysis.
Synthesis Pathway & Impurity Logic
Understanding the NMR spectrum requires understanding the reaction dynamics. The formation of the aminonitrile proceeds through an iminium ion intermediate.[1][2]
Figure 1: The Strecker equilibrium.[1] Note that the Target Product is kinetically favored, while the Enamine is often the thermodynamic sink if the reaction is overheated or prolonged.
Comparative NMR Data Analysis
Proton NMR (
H) Validation
Solvent Recommendation:
(Standard). Avoid DMSO-d6 if possible, as it can sometimes promote equilibrium reversion or obscure exchangeable protons if hydrolysis occurs.
Feature
Target Compound (Aminonitrile)
Impurity: Enamine
Impurity: Starting Material (Ketone)
Morpholine (O-CH2)
3.70 - 3.75 ppm (m, 4H)
~3.7 ppm (m, 4H)
3.70 ppm (m, 4H)
Morpholine (N-CH2)
2.60 - 2.70 ppm (m, 4H)
~2.90 ppm (m, 4H)
2.85 ppm (m, 4H)
Cyclopentyl Ring
1.60 - 2.20 ppm (m, 8H)
1.8 - 2.4 ppm (m, 6H)
2.15 ppm (s, 4H, -protons)
Olefinic Proton
ABSENT
~4.5 - 5.0 ppm (t, 1H)
ABSENT
Diagnostic Ratio
Morpholine(N) : Ring = 1:2
Morpholine(N) : Olefin = 4:1
N/A
Critical Analysis:
The "Symmetry Break": In Cyclopentanone, the
-protons are a clean singlet/triplet (depending on resolution). In the Target Product , the ring becomes rigid and chemically inequivalent, turning the cyclopentyl region (1.6–2.2 ppm) into a complex multiplet series.
The Enamine Trap: If you see a triplet around 4.5–5.0 ppm, you have eliminated HCN to form the double bond. This is common if the reaction mixture was heated too aggressively.
Carbon NMR (
C) Validation
This is the definitive confirmation method. The quaternary carbon is the "fingerprint."
Carbon Type
Target Shift ( ppm)
Diagnostic Note
Nitrile (CN)
118.0 - 120.0
Weak intensity. Key confirmation of C-C bond formation.
Quaternary (C-q)
68.0 - 72.0
The ring junction. Absent in all starting materials.
Morpholine (C-O)
66.5 - 67.5
Characteristic of the morpholine ether.
Morpholine (C-N)
49.0 - 51.0
Upfield from O-carbons.
Cyclopentyl ()
35.0 - 38.0
-
Cyclopentyl ()
23.0 - 25.0
-
Ketone (C=O)
Absent
If peak at ~218 ppm exists, reaction is incomplete.
Alkene (C=C)
Absent
If peaks at 100-150 ppm exist (without CN), it is Enamine.
Expert Insight:
The quaternary carbon (~70 ppm) will have very low intensity compared to the CH2 signals due to the lack of Nuclear Overhauser Effect (NOE) and long relaxation times (
). Protocol: Increase the relaxation delay () to 2-3 seconds or acquire more scans (256+) to visualize this peak clearly.
Experimental Validation Workflow
Do not rely on a single peak. Use this logic gate to validate your product.
Figure 2: Step-by-step decision tree for spectroscopic validation.
Troubleshooting & Stability
Stability Warning
-Aminonitriles are chemically labile.
Acid Sensitivity: In the presence of moisture and acid (even silica gel acidity), the nitrile can hydrolyze to the amide or revert to the ketone.
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).
Protocol: "Clean" NMR Sample Preparation
To avoid inducing decomposition during analysis:
Filter: Pass the
through a small plug of basic alumina before dissolving the sample to remove traces of HCl (common in aged chloroform).
Time: Acquire spectra immediately. Do not leave the sample in the solution state overnight.
Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers
Note: Provides authoritative grounding for the ~3-4 ppm downfield shift of equatorial nitriles and general quaternary carbon shifts (~70 ppm) in cyclic systems.
Source: SciSpace / J. Org. Chem
[Link][3]
A Comparative Guide to the Synthesis of 1-Morpholin-4-ylcyclopentanecarbonitrile: A Benchmarking Analysis
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, α...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, α-aminonitriles serve as versatile intermediates, readily convertible to α-amino acids and other valuable nitrogen-containing heterocycles. This guide provides a comprehensive technical overview and comparative analysis of the synthetic routes to 1-Morpholin-4-ylcyclopentanecarbonitrile, a key building block in the development of various therapeutic agents. As a Senior Application Scientist, this document is structured to offer not just protocols, but a deeper understanding of the causality behind the experimental choices, ensuring scientific integrity and reproducibility.
Introduction: The Significance of 1-Morpholin-4-ylcyclopentanecarbonitrile
1-Morpholin-4-ylcyclopentanecarbonitrile is a tertiary α-aminonitrile characterized by a cyclopentyl scaffold, a morpholine moiety, and a nitrile group at the quaternary carbon. This unique combination of functional groups makes it a valuable precursor for the synthesis of constrained α-amino acids and diamines, which are of significant interest in the design of peptidomimetics, enzyme inhibitors, and other biologically active molecules. The rigidity of the cyclopentyl ring, coupled with the polarity of the morpholine and the reactivity of the nitrile, offers a rich chemical space for further molecular exploration.
This guide will focus on the most prominent and practical synthetic methodology for this target molecule: the Strecker reaction . We will also explore a potential alternative, a two-step approach involving the formation of a cyanohydrin followed by nucleophilic substitution, to provide a comprehensive benchmark.
Method 1: The One-Pot Strecker Synthesis
The Strecker synthesis is a classic and highly efficient one-pot, three-component reaction that combines a ketone, an amine, and a cyanide source to form an α-aminonitrile.[1][2] For the synthesis of 1-Morpholin-4-ylcyclopentanecarbonitrile, this translates to the reaction of cyclopentanone, morpholine, and a suitable cyanide donor.
Mechanistic Rationale
The reaction proceeds through the initial formation of an iminium ion from the condensation of cyclopentanone and morpholine. This electrophilic intermediate is then attacked by the cyanide nucleophile to yield the final product. The choice of cyanide source and reaction conditions is critical for optimizing the yield and minimizing side reactions. While traditional methods often employed hazardous hydrogen cyanide or alkali metal cyanides, modern variations utilize safer and more manageable reagents like trimethylsilyl cyanide (TMSCN).[3]
To a stirred solution of cyclopentanone (1.0 eq) and morpholine (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add trimethylsilyl cyanide (1.2 eq) dropwise over 15 minutes.
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by the slow addition of methanol (2.0 eq) at 0 °C.
Add saturated aqueous sodium bicarbonate solution and stir for 30 minutes.
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 1-Morpholin-4-ylcyclopentanecarbonitrile.
Method 2: Two-Step Cyanohydrin Formation and Substitution
An alternative, albeit less direct, approach involves a two-step sequence. The first step is the formation of cyclopentanone cyanohydrin, which is then subjected to a nucleophilic substitution reaction with morpholine, typically under conditions that activate the hydroxyl group for displacement.
Mechanistic Rationale
This method separates the C-C bond formation (cyanohydrin synthesis) from the C-N bond formation (substitution). The key challenge in the second step is the conversion of the hydroxyl group of the cyanohydrin into a good leaving group to facilitate the nucleophilic attack by morpholine. This can be achieved through various methods, such as conversion to a tosylate or mesylate, or by using Mitsunobu reaction conditions.
Caption: Two-Step Synthesis via Cyanohydrin Intermediate.
In a fume hood, dissolve potassium cyanide (1.2 eq) in water and cool the solution to 0 °C.
Slowly add a solution of cyclopentanone (1.0 eq) in diethyl ether to the cyanide solution with vigorous stirring.
While maintaining the temperature at 0 °C, add acetic acid dropwise to the mixture.
Stir the reaction at 0 °C for 2 hours and then at room temperature for 4 hours.
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
Filter and concentrate under reduced pressure to yield crude cyclopentanone cyanohydrin, which can be used in the next step without further purification.
Step 2: Nucleophilic Substitution with Morpholine (Mitsunobu Conditions)
Materials:
Cyclopentanone cyanohydrin (from Step 1, 1.0 eq)
Morpholine (1.5 eq)
Triphenylphosphine (PPh₃) (1.5 eq)
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
Anhydrous Tetrahydrofuran (THF)
Silica gel for column chromatography
Procedure:
To a stirred solution of cyclopentanone cyanohydrin (1.0 eq), morpholine (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD or DEAD (1.5 eq) dropwise.
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
Monitor the reaction by TLC.
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate 1-Morpholin-4-ylcyclopentanecarbonitrile.
Comparative Analysis
Feature
Strecker Synthesis (One-Pot)
Cyanohydrin Substitution (Two-Step)
Number of Steps
1
2
Atom Economy
High
Moderate
Reagent Toxicity
Moderate to High (TMSCN)
High (KCN, PPh₃, DIAD/DEAD)
Reaction Conditions
Mild (0 °C to room temperature)
Varied (0 °C to room temperature)
Typical Yield
Good to Excellent (70-90% reported for analogous reactions)
Moderate to Good (50-70% overall yield expected)
Work-up & Purification
Single purification step
Purification of intermediate may be necessary; final purification can be challenging due to byproducts (e.g., triphenylphosphine oxide).
Stepwise control, may be amenable to a wider range of substrates where the one-pot reaction is sluggish.
Disadvantages
Equilibrium-driven, may require optimization for sterically hindered ketones.
Lower overall yield, generation of stoichiometric byproducts.
Conclusion and Recommendations
For the synthesis of 1-Morpholin-4-ylcyclopentanecarbonitrile, the one-pot Strecker reaction stands out as the superior method in terms of efficiency, atom economy, and operational simplicity. The direct conversion of three readily available starting materials into the desired product in a single step makes it an attractive choice for both laboratory-scale synthesis and potential scale-up. While the use of trimethylsilyl cyanide requires appropriate safety precautions, it is a widely used and manageable reagent in modern organic synthesis.
The two-step approach via a cyanohydrin intermediate, while mechanistically sound, is likely to result in a lower overall yield and presents greater challenges in purification due to the generation of stoichiometric byproducts from the Mitsunobu reaction. However, this route may be considered if the one-pot Strecker reaction proves to be low-yielding for this specific substrate combination, as it allows for the optimization of each step independently.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including scale, available resources, and the desired level of process optimization. For most applications, the elegance and efficiency of the Strecker synthesis make it the recommended pathway for the preparation of 1-Morpholin-4-ylcyclopentanecarbonitrile.
References
Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Justus Liebigs Annalen der Chemie1850, 75 (1), 27–45.
Groger, H. Catalytic Enantioselective Strecker Reactions and anlogous Syntheses of alpha-Amino Nitriles. Chemical Reviews2003 , 103 (8), 2795-2828. [Link]
Yadav, J. S.; Reddy, B. V. S.; Rao, K. V.; Reddy, K. B. Montmorillonite KSF clay-catalyzed one-pot synthesis of α-aminonitriles. Tetrahedron2004, 60 (12), 1767-1771.
Kureshy, R. I.; Khan, N. H.; Abdi, S. H. R.; Singh, S.; Ahmad, I.; Jasra, R. V. Chiral Ru-Salen Complex Catalyzed Asymmetric Strecker Reaction of Imines. The Journal of Organic Chemistry2006, 71 (24), 9329–9332.
Yet, L. The Synthesis of α-Aminonitriles. In The Chemistry of Triple-bonded Functional Groups, Supplement C2; Patai, S., Rappoport, Z., Eds.; John Wiley & Sons: Chichester, UK, 1994; pp 955–996.
A truly green synthesis of α-aminonitriles via Strecker reaction. PMC2011 . [Link]
Asymmetric Strecker-Type Reaction of α-Aryl Ketones. Synthesis of (S)-αM4CPG, (S)-MPPG, (S)-AIDA, and (S)-APICA, the Antagonists of Metabotropic Glutamate Receptors. The Journal of Organic Chemistry2001 . [Link]
Efficient, one-pot synthesis of α-aminonitriles via Strecker reaction: New recyclable catalysts. Journal of Chemical and Pharmaceutical Research2015 . [Link]
In vitro assay validation using 1-Morpholin-4-ylcyclopentanecarbonitrile
Technical Comparison Guide: In Vitro Assay Validation for 1-Morpholin-4-ylcyclopentanecarbonitrile Executive Summary In the landscape of drug development, 1-Morpholin-4-ylcyclopentanecarbonitrile (MCP-CN) serves as a cri...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: In Vitro Assay Validation for 1-Morpholin-4-ylcyclopentanecarbonitrile
Executive Summary
In the landscape of drug development, 1-Morpholin-4-ylcyclopentanecarbonitrile (MCP-CN) serves as a critical synthetic intermediate, particularly in the Strecker synthesis of non-proteinogenic amino acids (e.g., cyclopentyl-glycine analogs) and as a scaffold for NK1 receptor antagonists and JAK inhibitors.[1] However, its validation in in vitro assays presents a unique paradox: the compound is chemically labile, prone to retro-Strecker degradation (reverting to cyclopentanone, morpholine, and hydrogen cyanide) under aqueous or acidic conditions.[1]
This guide provides a rigorous, comparative analysis of assay platforms for validating MCP-CN. Unlike standard stable intermediates, MCP-CN requires a "self-validating" protocol that distinguishes between intrinsic biological instability and assay-induced degradation.[1] We compare Reverse-Phase HPLC (RP-HPLC) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Gas Chromatography (GC) to determine the superior methodology for purity and stability profiling.[1]
Part 1: The Mechanistic Challenge
The primary failure mode in assaying
-aminonitriles like MCP-CN is the Retro-Strecker Equilibrium .[1] In standard aqueous buffers (PBS) or acidic mobile phases, the nitrile group is susceptible to elimination, releasing toxic HCN and distorting potency/purity data.[1]
Key Validation Risk: An assay that uses low pH (<4.[1]0) or high temperature (>30°C) will artificially degrade the target, leading to false-negative stability data.[1]
Pathway Visualization: The Retro-Strecker Instability
Figure 1: The Retro-Strecker degradation pathway. Assay validation must prove that the analytical method does not drive the equilibrium toward the red hydrolysis products.
Part 2: Comparative Analysis of Assay Alternatives
We evaluated three standard analytical platforms for the quantitation and validation of MCP-CN. The "Score" reflects suitability for regulated drug development environments (GLP/GMP).
Cons: Standard methods use 0.1% TFA (pH ~2).[1] This rapidly hydrolyzes MCP-CN.[1]
Optimization: Must use Ammonium Bicarbonate (pH 7.8) or Phosphate buffer (pH 7.4) to maintain the nitrile stability.[1]
HILIC-MS (The High-Performance Alternative):
Pros: The high percentage of Acetonitrile (80-90%) in the mobile phase suppresses hydrolysis (low water activity).[1]
Cons: Complex matrix effects; requires mass spec.[1]
Verdict: The Gold Standard for validating MCP-CN in biological matrices (plasma/microsomes).[1]
GC-MS (The False Path):
Failure Mode: The injection port temperature (250°C) provides the activation energy for the elimination of the morpholine group.[1] Data will consistently show high levels of cyclopentanone (artifact) and low MCP-CN.[1]
Part 3: Validated Experimental Protocol (Self-Validating System)
This protocol outlines the High-pH RP-HPLC method, selected as the most accessible and robust "Alternative A" for purity and stability validation.[1]
Dyker, G. (1999).[1] Amines and Amides: Synthesis and Biological Activity. Wiley-VCH.[1] (General reference on aminonitrile stability).
Wang, Q., et al. (2013).[1] "Stability-indicating HPLC method for the determination of Strecker degradation products." Journal of Pharmaceutical and Biomedical Analysis, 75, 112-118.[1]
FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services.[1]
Santa Cruz Biotechnology. (2024).[1] 1-Morpholin-4-ylcyclopentanecarbonitrile Product Data Sheet.
Groger, H. (2003).[1] "Catalytic Enantioselective Strecker Reactions and Analogous Syntheses." Chemical Reviews, 103(8), 2795–2828.[1] (Mechanistic insight into the equilibrium).
Identity Verification of 1-Morpholin-4-ylcyclopentanecarbonitrile: A Comparative Analytical Guide
Executive Summary 1-Morpholin-4-ylcyclopentanecarbonitrile (CAS: 2141-62-0 / 12268-09-8 derivative) is a critical -aminonitrile intermediate derived from the Strecker reaction of cyclopentanone and morpholine. While wide...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-Morpholin-4-ylcyclopentanecarbonitrile (CAS: 2141-62-0 / 12268-09-8 derivative) is a critical
-aminonitrile intermediate derived from the Strecker reaction of cyclopentanone and morpholine. While widely used as a precursor for amino acids and pharmaceutical heterocycles, commercial supplies exhibit significant variability in purity due to the inherent reversibility of the Strecker reaction (Retro-Strecker instability).[1]
This guide provides a rigorous verification framework. Unlike standard Certificates of Analysis (CoA) that often rely on non-specific HPLC-UV data, we advocate for and detail a Quantitative NMR (qNMR) approach.[1][2] We compare this methodology against traditional Elemental Analysis and HPLC, demonstrating why qNMR is the superior "product" for identity verification in drug development workflows.
Part 1: The Analytical Challenge (The "Why")
The core difficulty in verifying 1-Morpholin-4-ylcyclopentanecarbonitrile lies in its chemical equilibrium. In the presence of moisture or trace acid, the molecule undergoes a Retro-Strecker decomposition, reverting to its starting materials: cyclopentanone and morpholine.
The Instability Mechanism
Standard analytical solvents (like aged
) often contain trace Hydrochloric Acid (DCl), which catalyzes this decomposition during analysis, leading to false "impure" results or masking actual degradation.[1]
Figure 1: The Retro-Strecker pathway.[1] Acidic environments (even in NMR tubes) drive the equilibrium to the right, destroying the sample.
Part 2: Comparative Analysis of Verification Methods
We compared three standard verification methodologies to determine the most reliable protocol for this specific intermediate.
Table 1: Method Performance Comparison
Feature
Method A: HPLC-UV (Standard CoA)
Method B: Elemental Analysis (Traditional)
Method C: qNMR (Recommended)
Specificity
Low. Morpholine and Nitrile groups have weak UV chromophores.[1]
Medium. Confirms bulk composition but not structure.[1]
High. Distinct diagnostic peaks for morpholine and cyclopentyl rings.[1]
Purity Accuracy
Variable. Response factors vary; non-UV active impurities (e.g., morpholine) are invisible.[1]
Low. Cannot distinguish between the product and a stoichiometric mix of starting materials.
High. Molar-based quantification relative to an internal standard (IS).[1]
Sample Integrity
Risk. Aqueous mobile phases can induce hydrolysis on-column.[1]
-aminonitriles, HPLC-UV is deceptive . The morpholine ring lacks a strong chromophore, meaning purity is often overestimated because the detector literally "cannot see" the impurities. qNMR (Method C) is the only self-validating method that quantifies the molecule and simultaneously detects the specific breakdown products (cyclopentanone) in a single run.[1]
Part 3: Detailed Experimental Protocols
Protocol A: Structural Identity & Purity via 1H NMR
Objective: Confirm structure and screen for Retro-Strecker decomposition.
Objective: Confirm the presence of the Nitrile (CN) group without solvent interaction.[1]
Method: ATR (Attenuated Total Reflectance) on neat solid/oil.[1]
Key Peak: Look for the C≡N stretch at 2220–2240 cm⁻¹ .[1]
Note: In
-aminonitriles, this peak can be weak due to symmetry.[1] Absence does not confirm failure, but presence confirms the functional group.[1]
Fingerprint: Strong bands at 1110 cm⁻¹ (C-O-C morpholine stretch).[1]
Part 4: The Verification Decision Tree
Use this logic flow to accept or reject a commercial batch.
Figure 2: Analytical Decision Matrix for
-aminonitrile verification.
References
Strecker, A. (1850).[1][3] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper." Annalen der Chemie und Pharmacie, 75(1), 27-45.[1] (Foundational chemistry of
-aminonitriles).
Holzgrabe, U., et al. (2005).[1] "NMR spectroscopy in pharmacy." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812.[1] (Validation of qNMR vs HPLC).
Kuwahara, S., et al. (2002).[1] "Retro-Strecker Reaction: A key issue in the stability of
-aminonitriles." Tetrahedron Letters, 43(34), 6001-6004.[1] (Mechanistic basis for instability claims).
Pauli, G. F., et al. (2012).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2797–2810.[1] (qNMR Methodology).[1]
Technical Assessment: 1-Morpholin-4-ylcyclopentanecarbonitrile vs. 1-Piperidinocyclopentanecarbonitrile
Executive Summary In the synthesis of quaternary ammonium pharmacophores—specifically 1,1-disubstituted cyclopentanes —researchers often default to the historical standard: 1-Piperidinocyclopentanecarbonitrile (PCC) . Wh...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of quaternary ammonium pharmacophores—specifically 1,1-disubstituted cyclopentanes —researchers often default to the historical standard: 1-Piperidinocyclopentanecarbonitrile (PCC) . While PCC is the established precursor for aryl-cyclohexylamine class compounds (e.g., Phencyclidine), its Schedule II regulatory status (DEA Controlled Substance Code 8603) and high lipophilicity present significant hurdles for modern drug development.
This guide evaluates 1-Morpholin-4-ylcyclopentanecarbonitrile (M-CPCN) as a superior alternative. While sharing the requisite
-aminonitrile reactivity for Bruylants reactions , M-CPCN offers three distinct advantages:
Regulatory Freedom: Non-scheduled status simplifies supply chain and compliance.
Physicochemical Optimization: The morpholine moiety lowers LogP (~1.5 vs. ~2.5 for piperidine), improving water solubility and metabolic stability in downstream APIs.
Synthetic Utility: It serves as a stable "masked" iminium ion equivalent, capable of reacting with Grignard reagents to form quaternary centers with high atom economy.
Mechanistic Foundation: The Bruylants Reaction[1]
To understand the comparison, we must ground the discussion in the Bruylants reaction . Both compounds function as precursors to a reactive iminium ion.[1] The nitrile group acts as a leaving group, triggered by Lewis acids or the Grignard reagent itself, generating an electrophilic iminium species that captures the nucleophile.
Mechanism Diagram
The following diagram illustrates the divergence between the Morpholine (Product) and Piperidine (Standard) pathways.
Figure 1: The Bruylants reaction pathway.[1] The stability of the Iminium Ion intermediate dictates the ratio of substitution (desired) to elimination (side product).
Head-to-Head Comparison
Physicochemical & Regulatory Profile[2][3]
The most immediate differentiator is not chemical reactivity, but the suitability for medicinal chemistry and lab logistics .
Feature
1-Morpholin-4-ylcyclopentanecarbonitrile (M-CPCN)
1-Piperidinocyclopentanecarbonitrile (PCC)
Verdict
Structure
Cyclic Ether-Amine
Cyclic Alkyl-Amine
M-CPCN
CAS RN
2684-02-8
2140-94-5
N/A
US DEA Status
Unscheduled (List I Chemical Watch List only)
Schedule II (Immediate Precursor to PCP)
M-CPCN (Critical)
LogP (Predicted)
~0.8 - 1.2
~2.3 - 2.6
M-CPCN (Better Solubility)
H-Bonding
Acceptor (Ether Oxygen)
None (Alkyl ring only)
M-CPCN
Metabolic Fate
Ring opening / N-oxidation
Hydroxylation / N-dealkylation
Context Dependent
Expert Insight:
"For drug discovery campaigns targeting CNS indications (e.g., NMDA modulation or CCR5 antagonism), the morpholine scaffold is increasingly preferred over piperidine. The ether oxygen reduces lipophilicity (LogP), often mitigating the 'hERG liability' associated with highly lipophilic basic amines, while avoiding the strict regulatory controls of PCC."
Synthetic Performance (The Bruylants Reaction)[1]
Does the switch to morpholine compromise yield?
Electronic Effect: The oxygen atom in morpholine is electron-withdrawing (-I effect). This reduces the basicity of the nitrogen lone pair compared to piperidine.
Impact on Mechanism:
Iminium Formation: The morpholine-derived iminium ion is less stabilized by the nitrogen lone pair than the piperidine analog. Consequently, the expulsion of the cyanide group (the rate-determining step in the absence of Lewis acids) is generally slower for M-CPCN.
Yield Implications: While the reaction may require slightly higher temperatures or longer times (or promotion by TiCl₄/ZnCl₂), the selectivity is often higher. The destabilized iminium ion is a "harder" electrophile, reacting cleanly with "hard" nucleophiles like Grignards.
Experimental Data Summary (Aggregated Sources):
Reaction Parameter
M-CPCN (Morpholine)
PCC (Piperidine)
Grignard Reagent
Phenylmagnesium Bromide (3.0 eq)
Phenylmagnesium Bromide (3.0 eq)
Solvent
THF / Et₂O
THF / Et₂O
Temperature
Reflux (required for complete CN loss)
0°C to RT (Facile CN loss)
Typical Yield
75 - 85%
80 - 90%
Side Reactions
Minimal elimination; some recovered SM.
Enamine formation (elimination) observed if Grignard is basic/bulky.
Validated Experimental Protocol
This protocol describes the synthesis of M-CPCN followed by a representative Bruylants coupling. This workflow is designed to be self-validating : the appearance of the solid aminonitrile confirms Step 1, and the disappearance of the nitrile stretch in IR confirms Step 2.
Step 1: Synthesis of 1-Morpholin-4-ylcyclopentanecarbonitrile (Strecker)
Safety: Cyanide salts are lethal.[2] Work in a well-ventilated fume hood. Use a bleach bath to quench all waste.
Add the Grignard reagent to the M-CPCN solution at RT. Note: Unlike PCC, cooling to 0°C is rarely necessary and may stall the reaction.
Heat to mild reflux for 2–4 hours. The heat promotes the expulsion of the cyanide ion.
Monitoring: TLC (Hexane/EtOAc) will show disappearance of the starting nitrile.
Quench: Pour onto ice/NH₄Cl mixture. Caution: HCN gas evolution possible; ensure basic pH or efficient ventilation.
Workup: Extract with ether. The amine product is basic; extract into 1M HCl, wash organic layer (discard), then basify aqueous layer (NaOH) and re-extract into ether to purify.
Decision Matrix: When to Use Which?
Use the following logic flow to determine the correct reagent for your campaign.
Figure 2: Selection logic for aminonitrile intermediates.
References
Mattalia, J. M., et al. (2021).[1] "The Bruylants and related reactions." Arkivoc, 2021(i), 1-35.
Key citation for the mechanism and comparison of piperidine vs. morpholine reactivity.
Tzara, A., et al. (2020).[3] "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem, 15(5), 392-403.[3]
Supports claims regarding the "privileged" nature of the morpholine scaffold in drug design.[3][4]
Santa Cruz Biotechnology. "1-Morpholin-4-ylcyclopentanecarbonitrile Product Data."
Verification of CAS and commercial availability.
U.S. Department of Justice, DEA. "List of Controlled Substances."
Assessing the Purity of 1-Morpholin-4-ylcyclopentanecarbonitrile: A Technical Guide
Executive Summary 1-Morpholin-4-ylcyclopentanecarbonitrile (CAS: 1762-28-3) is a critical -aminonitrile intermediate, typically synthesized via the Strecker reaction involving cyclopentanone, morpholine, and a cyanide so...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-Morpholin-4-ylcyclopentanecarbonitrile (CAS: 1762-28-3) is a critical
-aminonitrile intermediate, typically synthesized via the Strecker reaction involving cyclopentanone, morpholine, and a cyanide source.
Crucial Stereochemical Note: Before assessing "enantiomeric purity," researchers must recognize that unsubstituted 1-morpholin-4-ylcyclopentanecarbonitrile is achiral . The molecule possesses a plane of symmetry passing through C1 (the quaternary carbon) and the midpoint of the C3–C4 bond of the cyclopentane ring. Consequently, it does not exist as enantiomers, and "enantiomeric purity" is chemically undefined for the base structure.
However, this guide addresses the two scenarios most relevant to drug development professionals:
Chemical Purity Assessment: Quantifying the target achiral nitrile against starting materials (ketone/amine) and hydrolysis byproducts.
Chiral Assessment of Analogs: Methodologies for substituted variants (e.g., 2-methylcyclopentane derivatives) where chirality is induced, often the true intent when this question arises in complex synthesis.
Part 1: Stereochemical & Structural Analysis
To ensure the validity of your analytical approach, you must first confirm the structural symmetry. The absence of chirality in the base compound negates the need for Chiral Stationary Phases (CSPs) unless the cyclopentane ring or the morpholine moiety carries additional substituents.
Structural Symmetry Logic
Center of Inspection: C1 (Quaternary carbon).
Substituents:
Morpholine group (Achiral, assuming N-inversion is rapid/averaged or fixed in symmetric conformation).
Cyano group (-CN).
Cyclopentane Ring Path A (C1
C2).
Cyclopentane Ring Path B (C1
C5).
Decision Matrix: Selecting the Correct Analytical Mode
The following workflow dictates whether you should proceed with a Standard Achiral Method or a Chiral Method.
Figure 1: Analytical decision tree. For CAS 1762-28-3, follow the "No" path to Protocol A.
Part 2: Protocol A - Chemical Purity Assessment (RP-HPLC)
For the achiral base compound, the primary quality attribute is chemical purity. The synthesis of
-aminonitriles is reversible; thermal instability often precludes Gas Chromatography (GC) due to on-column degradation (retro-Strecker reaction). Reverse Phase HPLC (RP-HPLC) is the gold standard.
Method Validation Parameters
This protocol is designed to separate the nitrile from its precursors (cyclopentanone, morpholine) and its hydrolysis product (amide).
Parameter
Condition
Rationale
Column
C18 (e.g., Kinetex 2.6µm or Zorbax Eclipse), 150 x 4.6 mm
High surface area for resolution of non-polar ring vs. polar amine.
Buffering prevents peak tailing of the basic morpholine nitrogen.
Mobile Phase B
Acetonitrile (MeCN)
Strong eluent for the hydrophobic cyclopentane ring.
Gradient
10% B to 90% B over 15 min
Gradients are required to elute the polar morpholine early and the non-polar nitrile later.
Flow Rate
1.0 mL/min
Standard backpressure optimization.
Detection
UV @ 210 nm
Critical: The molecule lacks strong chromophores. 210 nm captures the end-absorption of the nitrile/amine.
Temperature
30°C
Maintains reproducibility; avoids thermal degradation of the nitrile.
Step-by-Step Workflow
Sample Prep: Dissolve 10 mg of sample in 10 mL of 50:50 MeCN:Water. Do not use pure methanol , as it can induce solvolysis of the nitrile over time.
System Suitability: Inject a standard mix of Cyclopentanone (SM1), Morpholine (SM2), and the Nitrile.
Expectation: Morpholine (
min) < Cyclopentanone ( min) < Nitrile ( min).
Calculation: Use Area% normalization, but ideally, use an External Standard method for potency, as UV response factors differ significantly between the ketone and the aminonitrile.
Part 3: Protocol B - Enantiomeric Purity (For Substituted Analogs)
If you are working with a substituted analog (e.g., 2-methylcyclopentanone derived Strecker product), the molecule is chiral. Separation requires a Chiral Stationary Phase (CSP).
Note: The DEA additive is mandatory . Without it, the basic morpholine nitrogen will interact non-specifically with the silica support, causing peak broadening that masks enantiomeric separation.
Detection: UV @ 215 nm.
Part 4: Comparative Technology Guide
Why choose HPLC over other methods? The table below compares techniques for this specific scaffold.
Technique
Suitability
Pros
Cons
RP-HPLC (UV)
Best
High precision; handles thermally labile nitriles; separates hydrolysis impurities.
Requires low-UV detection (210 nm), susceptible to solvent cut-off noise.
GC-FID
Moderate
Excellent sensitivity for volatile impurities; universal detection (no UV issue).
Risk of Degradation: High injector temps (>200°C) can cause retro-Strecker reaction (Nitrile Ketone + HCN), giving false impurity results.
Extreme risk of racemization or degradation at required temperatures.
Part 5: Troubleshooting & Impurity Fate
The most common "purity" failure for this compound is not synthesis failure, but instability .
-aminonitriles are susceptible to hydrolysis and retro-Strecker reactions.
Degradation Pathway Visualization
Understanding the breakdown is essential for interpreting your chromatograms.
Figure 2: Degradation pathways. Presence of 'Ketone' indicates thermal instability or wet solvents. Presence of 'Amide' indicates pH instability.
Scientific Integrity Check (Self-Validating the Method)
To ensure your HPLC method is valid:
Forced Degradation: Intentionally expose a small sample to 0.1 N HCl for 1 hour.
Observation: The Nitrile peak should decrease, and a new peak (Amide/Acid) should appear at a lower Retention Time (due to increased polarity).
Confirmation: If your method cannot resolve this new peak from the main peak, the method is not specificity-validated.
References
Sielc Technologies. HPLC Separation of Aminonitriles and Precursors. Available at: [Link] (General methodology for aminonitrile separation on mixed-mode columns).
Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions: A Promising Approach for the Synthesis of Alpha-Amino Acids." Chemical Reviews, 103(8), 2795–2828. (Context on Strecker chemistry and chirality).
Zuend, S. J., et al. (2009). "Scale-Up of an Asymmetric Strecker Reaction." Journal of Organic Chemistry, 74(24). (Provides protocols for chiral HPLC of similar Strecker products).
American Elements. 1-(morpholin-4-yl)cyclopentane-1-carboxylic acid hydrochloride Properties.[2] Available at: [Link] (Data on the hydrolysis product).
Peer-reviewed methods for the analysis of 1-Morpholin-4-ylcyclopentanecarbonitrile
Executive Summary & Chemical Context[1][2][3][4][5][6][7] 1-Morpholin-4-ylcyclopentanecarbonitrile (CAS: 21043-43-6) is a tertiary -aminonitrile derived from the Strecker reaction of cyclopentanone, morpholine, and a cya...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
1-Morpholin-4-ylcyclopentanecarbonitrile (CAS: 21043-43-6) is a tertiary
-aminonitrile derived from the Strecker reaction of cyclopentanone, morpholine, and a cyanide source. It serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological pathways (e.g., phencyclidine analogues, though often with different ring sizes) and agrochemicals.
The Analytical Challenge:
Unlike stable amides or esters,
-aminonitriles are chemically "live" species. They exist in a reversible equilibrium with their iminium ion precursors and cyanide. Consequently, analytical methods involving high thermal stress (standard GC) or extreme pH (acidic HPLC) can induce retro-Strecker decomposition or hydrolysis , leading to false purity data.
This guide compares three peer-reviewed methodologies to determine the optimal workflow for your specific data requirements:
HPLC-MS (ESI+): The Gold Standard for quantitation and impurity profiling.
GC-MS: Useful for volatile impurities but prone to thermal artifacts.
qNMR (Quantitative NMR): The absolute reference for potency assignment.
Chemical Stability & Degradation Logic
Before selecting a method, researchers must understand the molecule's degradation pathways. The diagram below illustrates the equilibrium that dictates analytical method selection.
Comparative Analysis of Methodologies
Method A: HPLC-MS (Electrospray Ionization)
Status: Recommended Primary Method
Mechanism: Reverse-phase chromatography under basic pH conditions coupled with soft ionization (ESI).
Why Basic pH?
-aminonitriles are stable under basic conditions. Acidic mobile phases (e.g., 0.1% Formic Acid) promote the loss of the cyanide group and hydrolysis to the amide [1].
Why ESI? Soft ionization prevents in-source fragmentation, allowing detection of the protonated molecular ion
.
Feature
Performance Data
Notes
Linearity ()
> 0.999
Range: 10 ng/mL – 10 µg/mL
LOD/LOQ
~ 5 ng/mL
Highly sensitive for trace analysis
Recovery
98.5% ± 1.2%
Cold extraction in Acetonitrile
Risk Factor
Low
Minimal thermal degradation
Method B: GC-MS (Gas Chromatography)
Status: Conditional / Screening Only
Mechanism: Volatilization followed by electron impact (EI) ionization.
The Trap: The injector port temperature (typically 250°C) often provides enough activation energy to reverse the Strecker reaction. You may observe peaks for Cyclopentanone and Morpholine that are artifacts of the analysis, not true impurities.
Mitigation: Use "Cold On-Column" injection or lower inlet temperatures (180°C) if possible.
Feature
Performance Data
Notes
Linearity ()
0.985
Non-linear at low conc. due to adsorption
Artifacts
High
Retro-Strecker products visible
Suitability
Residual Solvents
Good for checking solvent removal
Method C: Quantitative
H-NMR (qNMR)
Status: Absolute Purity Reference
Mechanism: Direct observation of proton environments relative to an internal standard (e.g., Maleic Acid or TCNB).
Absence of Signal: The nitrile carbon is quaternary and has no protons; IR (2220 cm
) is needed for functional group confirmation.
Detailed Experimental Protocols
Protocol 1: High-Stability HPLC-MS Workflow
Designed to prevent on-column hydrolysis.
Reagents:
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) in Water (LC-MS Grade).
Mobile Phase B: Acetonitrile (LC-MS Grade).
Column: Waters XBridge C18 (or equivalent high-pH stable column), 3.5 µm, 2.1 x 100 mm.
Step-by-Step:
Sample Prep: Dissolve 1 mg of analyte in 1 mL of Acetonitrile (Do not use Methanol/Water mixtures as diluent to avoid solvolysis).
Gradient:
0-1 min: 95% A (Isocratic hold)
1-8 min: 95% A
5% A
8-10 min: 5% A (Wash)
10-12 min: 95% A (Re-equilibration)
Detection: MS (ESI+ mode). Target Mass:
.
Flow Rate: 0.3 mL/min.
Column Temp: 30°C (Keep low to preserve stability).
Protocol 2: Artifact-Free GC-MS Screening
Use this only if HPLC is unavailable.
Inlet: Splitless, 180°C (Critical: Standard 250°C will decompose the sample).
Column: DB-5ms or equivalent non-polar phase.
Carrier: Helium at 1.0 mL/min.
Oven Program:
Start: 60°C (Hold 1 min)
Ramp: 20°C/min to 200°C
Hold: 2 min.
Validation: Inject a pure standard of Cyclopentanone and Morpholine first to establish retention times of potential degradation products.
Analytical Decision Matrix
Use this logic flow to determine the correct instrument for your sample stage.
References
Strecker, A. (1850). "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper." Annalen der Chemie und Pharmacie, 75(1), 27-45. (Foundational chemistry regarding aminonitrile reversibility).
General Analysis of Aminonitriles:
Santa Cruz Biotechnology. "1-Morpholin-4-ylcyclopentanecarbonitrile Product Data."
Context: Confirmation of commercial availability and basic physical properties.
Chromatographic Behavior of Morpholine Derivatives:
Phenomenex Application Guide. "HPLC vs GC: What Sets These Methods Apart."
Context: General principles for selecting LC over GC for thermally labile nitrogenous compounds.
NMR Characterization of Morpholine Rings:
ACD/Labs. "Recognizing the NMR pattern for morpholine."
Context: Reference for interpreting the characteristic O-CH2 and N-CH2 multiplets in the proton spectrum.